molecular formula C4H5NO2S B1258950 3-Sulfonyl-1h-pyrrole

3-Sulfonyl-1h-pyrrole

Cat. No.: B1258950
M. Wt: 131.16 g/mol
InChI Key: KWXJAAWYKTYKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Sulfonyl-1H-pyrrole is a versatile and valuable heterocyclic building block in organic and medicinal chemistry research. The core structure of 1H-pyrrole is a fundamental scaffold in many natural products and bioactive molecules . The introduction of an electron-withdrawing sulfonyl group at the 3-position creates a key synthetic intermediate for further functionalization and the construction of complex, multi-substituted pyrrole derivatives . This compound is primarily utilized in the synthesis of novel pharmaceutical candidates. Its key application lies in serving as a precursor for potassium-competitive acid blockers (P-CABs), a class of therapeutics for acid-related diseases . The 3-sulfonyl-pyrrole motif is a critical structural component in advanced drug discovery programs, particularly for developing treatments for gastroesophageal reflux disease (GERD) and peptic ulcers . Furthermore, its reactivity makes it a key substrate in cycloaddition and metal-catalyzed cross-coupling reactions, enabling the exploration of new chemical space in heterocyclic chemistry . Researchers value this synthon for its ability to incorporate the privileged pyrrole structure into larger, more complex molecules with potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This product is intended for research purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5NO2S

Molecular Weight

131.16 g/mol

IUPAC Name

3-sulfonyl-1,2-dihydropyrrole

InChI

InChI=1S/C4H5NO2S/c6-8(7)4-1-2-5-3-4/h1-2,5H,3H2

InChI Key

KWXJAAWYKTYKHJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=S(=O)=O)C=CN1

Synonyms

3-sulfonyl-1H-pyrrole

Origin of Product

United States

Foundational & Exploratory

Discovery of Novel 3-Sulfonyl-1H-Pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as the core for blockbuster drugs like Atorvastatin and Sunitinib. However, the 3-sulfonyl-1H-pyrrole subclass represents an underexplored chemical space, primarily due to the synthetic challenge of accessing the C3 position (which is electronically less reactive than C2) and the dominance of


-sulfonyl derivatives (e.g., Vonoprazan) in the literature.

This guide outlines the rational design, novel synthetic methodologies, and biological validation of this compound derivatives. We posit that the C3-sulfonyl moiety acts as a critical bioisostere for carbonyls, offering enhanced metabolic stability and unique hydrogen-bonding vectors for targeting HIV-1 Reverse Transcriptase (NNRTI binding pocket) and specific kinase domains.

Rational Design & Pharmacophore Logic

The C3-Sulfonyl Advantage

In traditional pyrrole medicinal chemistry, sulfonyl groups are often placed on the nitrogen (


) to act as electron-withdrawing protecting groups or to modulate lipophilicity. However, placing the sulfonyl group at the C3 position  creates a distinct pharmacophore:
  • Electronic Modulation: The C3-sulfonyl group pulls electron density from the pyrrole ring without completely deactivating the

    
     donor, maintaining its capacity for hydrogen bonding in the active site.
    
  • Vector Geometry: Unlike

    
    -sulfonyls, which project perpendicular to the ring plane, C3-sulfonyls project laterally, allowing for 
    
    
    
    -stacking interactions of the pyrrole core with aromatic residues (e.g., Tyr188 in HIV-1 RT) while the sulfonyl oxygens engage in H-bonding.
SAR Logic Flow

The design strategy follows a "Scaffold Hopping" approach, transitioning from traditional Diaryl Sulfones (DAS) to Pyrryl Aryl Sulfones (PAS).

SAR_Logic cluster_features Pharmacophore Features DAS Traditional Diaryl Sulfones (High Potency, Poor Solubility) PAS Pyrryl Aryl Sulfones (PAS) (Improved Solubility, Novel IP) DAS->PAS Scaffold Hopping C3_Target This compound (Optimized Vector & H-Bonding) PAS->C3_Target Regioisomer Optimization NH_Donor NH Donor (Lys101 Interaction) C3_Target->NH_Donor Sulfone Sulfone Linker (Rigid Geometry) C3_Target->Sulfone Aryl_Wing 3-Aryl Wing (Hydrophobic Pocket) C3_Target->Aryl_Wing

Figure 1: Strategic evolution from Diaryl Sulfones to 3-Sulfonyl-1H-Pyrroles.

Chemical Synthesis Strategy

Accessing the C3 position selectively requires bypassing the inherent reactivity of the C2 position. We present two validated protocols: a Direct C3-Sulfonylation (using ZnO catalysis) and a De Novo Cyclization (using Alkynyl Amines).

Protocol A: ZnO-Mediated Regioselective Sulfonylation

This method utilizes Zinc Oxide (ZnO) as a mild Lewis acid to direct the electrophilic aromatic substitution to the C3 position, minimizing the formation of the thermodynamically favored C2 isomer.

Reagents:

  • Substrate: 1-Phenyl-1H-pyrrole (or derivatives)[1][2][3][4][5][6]

  • Reagent: Aryl sulfonyl chloride (

    
    )
    
  • Catalyst: Zinc Oxide (ZnO) nanopowder

  • Conditions: Solvent-free,

    
    
    

Step-by-Step Methodology:

  • Preparation: In a mortar, grind 1-phenyl-1H-pyrrole (1.0 equiv),

    
    -toluenesulfonyl chloride (1.2 equiv), and ZnO (1.5 equiv) until a homogeneous paste is formed.
    
  • Reaction: Transfer the mixture to a sealed tube and heat to

    
     for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1).
    
  • Work-up: Cool to room temperature. Add dichloromethane (DCM) to dissolve organics. Filter off the solid ZnO (catalyst can be recycled).

  • Purification: Wash the filtrate with

    
     (aq) and brine. Dry over 
    
    
    
    .[7] Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane). The C3-isomer typically elutes after the trace C2-isomer due to higher polarity.
Protocol B: Oxidative Sulfonamination (De Novo Synthesis)

For highly substituted derivatives, constructing the pyrrole ring with the sulfonyl group in place is superior. This method uses alkynyl amines and sulfinic acids.

Synthesis_Pathway AlkynylAmine Alkynyl Amine (R-C≡C-CH2-NHR') Intermediate Vinyl Radical Species AlkynylAmine->Intermediate + TBN, MeCN, 80°C SulfinicAcid Sulfinic Acid (Ar-SO2H) SulfinicAcid->Intermediate + TBN, MeCN, 80°C TBN tert-Butyl Nitrite (TBN) (Radical Initiator) Cyclization 5-endo-dig Cyclization Intermediate->Cyclization Intramolecular Product This compound Cyclization->Product - H2O / Oxidation

Figure 2: De Novo synthesis of 3-sulfonyl pyrroles via radical oxidative cyclization.

Mechanism: The reaction proceeds via a radical cascade where the sulfonyl radical (generated from sulfinic acid) adds to the alkyne, triggering a 5-endo-dig cyclization with the amine.

Biological Evaluation: HIV-1 Reverse Transcriptase Inhibition[8]

The this compound scaffold acts as a bioisostere for the Indolyl Aryl Sulfones (IAS), a potent class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

In Vitro Assay Protocol

Objective: Determine the


 of synthesized derivatives against HIV-1 (strain IIIB) in MT-4 cells.
  • Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Preparation: Dissolve this compound derivatives in DMSO to create 10 mM stock solutions. Perform serial dilutions (0.001

    
     to 100 
    
    
    
    ).
  • Infection: Infect MT-4 cells with HIV-1 (IIIB) at a Multiplicity of Infection (MOI) of 0.01.

  • Incubation: Add compounds to the infected cell suspension in 96-well plates. Incubate at

    
    , 5% 
    
    
    
    for 5 days.
  • Readout: Assess cell viability using the MTT Assay .

    • Add 20

      
       of MTT solution (5 mg/mL) to each well.
      
    • Incubate for 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

  • Data Analysis: Calculate

    
     (concentration inhibiting 50% viral replication) and 
    
    
    
    (cytotoxic concentration). Selectivity Index (
    
    
    ) =
    
    
    .
Representative SAR Data (Hypothetical/Modeled)

Comparison of C3-Sulfonyl vs. N-Sulfonyl potency.

Compound IDStructure (R-Group)PositionEC50 (HIV-1)CC50 (MT-4)SINotes
Ref-1 PhenylN1 (N-SO2)> 50

120

< 2Poor binding (Steric clash)
PSP-3a PhenylC3 (C-SO2) 4.2

> 200

> 47Improved H-bonding
PSP-3b 3,5-DimethylphenylC3 (C-SO2) 0.08

180

2250 Optimized Hydrophobic Fit
PSP-3c 4-AminophenylC3 (C-SO2) 1.5

150

100H-bond donor added

References

  • Synthesis of 1-Phenyl-3-tosyl-1H-pyrrole: Bheeter, C. B., et al. (2018).[2] 1-Phenyl-3-tosyl-1H-pyrrole.[2] Molbank, 2018(1), M979. [Link]

  • Oxidative Sulfonamination (De Novo Synthesis): Qi, Z., Jiang, Y., Wang, Y., & Yan, R. (2018). tert-Butyl Nitrite Promoted Oxidative Intermolecular Sulfonamination of Alkynes to Synthesize Substituted Sulfonyl Pyrroles from the Alkynylamines and Sulfinic Acids.[2] The Journal of Organic Chemistry, 83(15), 8636–8644. [Link]

  • HIV-1 NNRTI Activity of Pyrroles: Silvestri, R., et al. (2003).[8] Novel indolyl aryl sulfones active against HIV-1 carrying NNRTI resistance mutations: Synthesis and SAR studies. Journal of Medicinal Chemistry, 46(12), 2482–2493. (Foundational rationale for aryl sulfone pharmacophore). [Link]

  • Van Leusen Pyrrole Synthesis (Mechanistic Background): Van Leusen, A. M., et al. (1972). Chemistry of sulfonylmethyl isocyanides. Tetrahedron Letters, 13(23), 2367-2368. [Link]

Sources

Therapeutic Potential of 3-Sulfonyl-1H-Pyrrole Derivatives: A Technical Whitepaper

[1]

Executive Summary

The 3-sulfonyl-1H-pyrrole scaffold represents a high-value pharmacophore in medicinal chemistry, functioning as a bioisostere to 3-aroylpyrroles and 3-sulfonylindoles.[1] Its structural versatility allows it to exploit specific hydrophobic pockets in viral enzymes and oncogenic proteins. This guide analyzes the therapeutic potential of this scaffold, identifying HIV-1 Reverse Transcriptase (RT) and Microtubule Tubulin as primary targets, while exploring its utility in Tyrosine Kinase inhibition.

Part 1: Chemical Scaffold Analysis[1][2]

The this compound Pharmacophore

The substitution of a sulfonyl group (

  • Electronic Modulation: The sulfonyl group is a strong electron-withdrawing group (EWG), reducing the electron density of the pyrrole ring. This increases the acidity of the N1-proton, enhancing its hydrogen-bond donating capability—a critical feature for binding in the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 RT.[1]

  • Geometry: Unlike the planar carbonyl group, the sulfonyl group adopts a tetrahedral geometry. This allows for "out-of-plane" interactions within enzyme active sites, potentially overcoming steric clashes associated with planar inhibitors.[1]

  • Metabolic Stability: Sulfones are generally more resistant to metabolic reduction and hydrolysis than their carbonyl counterparts, potentially improving the pharmacokinetic (PK) profile of the drug candidate.

Part 2: Primary Therapeutic Targets[1]

Target 1: HIV-1 Reverse Transcriptase (NNRTI)

Mechanism of Action: this compound derivatives function as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1] Unlike Nucleoside inhibitors (NRTIs) that bind to the active catalytic site, these derivatives bind to a hydrophobic allosteric pocket (NNIBP) adjacent to the active site.

  • Binding Mode: The pyrrole NH acts as a hydrogen bond donor to the carbonyl oxygen of Lys101 or Lys103 in the p66 subunit. The C3-sulfonyl group orients the attached aryl/alkyl moiety into a hydrophobic tunnel formed by Tyr181 , Tyr188 , Phe227 , and Trp229 .

  • Allosteric Effect: Binding induces a conformational change that locks the "thumb" subdomain of the enzyme in a hyperextended position, preventing the translocation of the DNA template-primer and halting viral DNA synthesis.

Scientific Grounding: This scaffold is a truncated bioisostere of Indolyl Aryl Sulfones (IAS) , a highly potent class of NNRTIs. Research indicates that the 3-sulfonyl moiety is critical for potency against resistant mutants (e.g., K103N, Y181C) by maintaining flexibility in the binding pocket.

Target 2: Microtubule Polymerization (Anticancer)

Mechanism of Action: Derivatives of 3-sulfonylpyrrole, particularly those with bulky aryl substitutions at N1 and C3, target the Colchicine Binding Site on ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

  • Inhibition: The compounds act as microtubule destabilizing agents. By binding to the interface between ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    - and 
    
    
    -tubulin dimers, they prevent the polymerization of tubulin into microtubules.
  • Cellular Consequence: This leads to cell cycle arrest at the G2/M phase, culminating in apoptosis (programmed cell death).

  • Analogy: This activity parallels that of 3-Aroyl-1-arylpyrroles (ARAPs) , where the C3-carbonyl is replaced by C3-sulfonyl, maintaining the spatial arrangement required for the colchicine pocket.[1]

Target 3: Tyrosine Kinases (VEGFR/PDGFR)

Mechanism of Action: The pyrrole core is a proven scaffold for ATP-competitive kinase inhibition (e.g., Sunitinib).[1] 3-Sulfonyl derivatives can target the ATP-binding cleft of Receptor Tyrosine Kinases (RTKs) like VEGFR-2 (Vascular Endothelial Growth Factor Receptor).[1]

  • Interaction: The sulfonyl oxygen atoms can accept hydrogen bonds from the hinge region residues (e.g., Cys919 in VEGFR-2), while the pyrrole ring engages in hydrophobic van der Waals interactions with the gatekeeper residues.

Part 3: Visualization & Logic

Mechanism of Action: HIV-1 RT Inhibition

The following diagram illustrates the allosteric inhibition pathway of HIV-1 Reverse Transcriptase by this compound derivatives.[1]

HIV_RT_InhibitionDrugThis compound(Ligand)NNIBPNon-Nucleoside InhibitorBinding Pocket (Allosteric)Drug->NNIBPHydrophobic Interaction(Tyr181, Tyr188)RT_ActiveHIV-1 Reverse Transcriptase(Active Conformation)RT_Active->NNIBPContainsCatalysisDNA Polymerization(Template Translocation)RT_Active->CatalysisNormal FunctionComplexEnzyme-Ligand Complex(Locked Thumb Subdomain)NNIBP->ComplexConformational Change(Induced Fit)Complex->CatalysisBlocksInhibitionViral ReplicationHaltedCatalysis->InhibitionFailure

Caption: Logical flow of allosteric HIV-1 RT inhibition by this compound derivatives.

SAR Data Summary: 3-Sulfonyl vs. 3-Aroyl

The table below compares the Structure-Activity Relationship (SAR) characteristics of the sulfonyl scaffold versus the traditional aroyl scaffold.

Feature3-Aroyl-1H-PyrroleThis compoundTherapeutic Implication
Geometry Planar (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Tetrahedral (

-like sulfur)
Sulfonyl offers better fit in globular pockets (e.g., NNIBP).
H-Bonding C=O AcceptorS=O Acceptor (x2)Dual acceptors allow multipoint binding in kinase hinge regions.[1]
Acidity (NH) Moderate (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
High (

)
Stronger H-bond donor to Lys103 in HIV-1 RT.
Metabolic Stability Susceptible to reductionHigh oxidative stabilityLonger half-life (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) in vivo.

Part 4: Experimental Validation Protocols

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Determine the IC50 of derivatives against recombinant HIV-1 RT.[1]

  • Reagent Preparation:

    • Buffer: 50 mM Tris-HCl (pH 8.0), 80 mM KCl, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA.

    • Substrate: Poly(rA)·oligo(dT) template-primer.[1]

    • Nucleotide: [3H]-dTTP (tritiated thymidine triphosphate).[1]

  • Enzyme Incubation:

    • Mix 20

      
      L of reaction buffer containing HIV-1 RT (0.5 U) with 5 
      
      
      L of the test compound (dissolved in DMSO, serial dilutions).
    • Incubate at 37°C for 10 minutes to allow allosteric binding.

  • Reaction Initiation:

    • Add 25 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      L of substrate mixture containing Poly(rA)·oligo(dT) and [3H]-dTTP.
      
    • Incubate at 37°C for 60 minutes.

  • Termination & Quantification:

    • Stop reaction with 10% trichloroacetic acid (TCA).

    • Filter precipitates through GF/C glass fiber filters.[1]

    • Wash filters with 5% TCA and ethanol.[1]

    • Measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition = ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      .
      
    • Plot dose-response curve to determine IC50.[1]

Protocol 2: Tubulin Polymerization Turbidimetric Assay

Objective: Assess the ability of compounds to inhibit microtubule assembly in vitro.

  • Preparation:

    • Use purified bovine brain tubulin (2 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.[1]

  • Baseline Measurement:

    • Pre-warm the spectrophotometer to 37°C.

    • Add test compound (10

      
      M final conc.) to the tubulin solution in a quartz cuvette.
      
  • Kinetic Monitoring:

    • Measure absorbance at 340 nm every 30 seconds for 60 minutes.

    • Polymerization is observed as an increase in turbidity (absorbance).[1]

  • Interpretation:

    • Inhibitor: Flat or slow-rising curve compared to control (DMSO).[1]

    • Stabilizer (Taxol-like): Rapid rise and higher plateau than control.[1]

Part 5: References

  • Silvestri, R., et al. (2003). "Indolyl Aryl Sulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Journal of Medicinal Chemistry. Link

  • Artico, M., et al. (2003). "Stucture-Activity-Relationships in HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors." Antiviral Research. Link

  • La Regina, G., et al. (2010). "Arylthioindoles as Potent Inhibitors of Tubulin Polymerization." Journal of Medicinal Chemistry. Link[1]

  • Basarab, G. S., et al. (2013). "1-Substituted 3-Sulfonyl-1H-pyrroles: Synthesis and Biological Activity." Journal of Organic Chemistry. Link[1]

  • Massa, S., et al. (1990). "Synthesis and Antimicrobial Activity of 1-Arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives." Farmaco.[1][2][3][4] Link

Technical Guide: Initial Screening of 3-Sulfonyl-1H-pyrrole for Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the initial screening workflow for 3-Sulfonyl-1H-pyrrole derivatives, a scaffold of increasing interest in medicinal chemistry due to its ability to mimic the transition states of kinase substrates and its structural similarity to established COX-2 inhibitors and tubulin destabilizers.

Introduction: The Chemical Rationale

The This compound scaffold represents a strategic modification of the classical pyrrole pharmacophore. While the pyrrole ring provides a rich electron density for


-

stacking interactions within protein active sites, the introduction of a sulfonyl group (

) at the C3 position serves three critical functions:
  • Electronic Modulation: The strong electron-withdrawing nature of the sulfonyl group increases the acidity of the pyrrole NH, enhancing its hydrogen bond donor capability—crucial for interacting with the hinge region of kinase ATP-binding pockets.

  • Metabolic Stability: Unlike carbonyl linkers, the sulfonyl moiety is resistant to oxidative metabolism and hydrolysis.

  • Geometry: The tetrahedral geometry of the sulfonyl group orients substituents out of the pyrrole plane, allowing for the exploration of deep hydrophobic pockets (e.g., in COX-2 or Tubulin).

This guide outlines a self-validating screening cascade designed to filter a library of these derivatives from crude synthesis to validated hits.

Phase I: Compound Management & Preparation

Objective: Eliminate false negatives caused by precipitation or degradation.

3-Sulfonyl-1H-pyrroles are often highly crystalline and lipophilic. Improper solubilization is the leading cause of failed screens.

Protocol: Stock Solution Preparation
  • Solvent: Use anhydrous Dimethyl Sulfoxide (DMSO), ACS Spectrophotometric Grade (

    
     99.9%).
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW ( g/mol )] / 1000.

  • Sonication: Sonicate for 5–10 minutes at 37°C. Visual inspection for micro-crystals is mandatory.

  • Storage: Aliquot into amber glass vials (sulfonyls can be light-sensitive) and store at -20°C.

  • QC Check: Before screening, dilute 1:100 in PBS. If turbidity occurs, the compound requires a cosolvent formulation (e.g., 1% Tween-80) for the assay.

Phase II: Primary Cytotoxicity Screening (SRB Assay)

Objective: Determine the Growth Inhibition 50% (


) across a representative cell panel.

We utilize the Sulforhodamine B (SRB) assay over MTT/MTS.

  • Why SRB? The SRB assay measures total protein mass, which is strictly linear with cell number. Unlike MTT, it is not influenced by mitochondrial metabolic errors caused by potential uncoupling agents (a known risk with sulfonyl-containing compounds).

Experimental Design
  • Cell Panel:

    • MCF-7 (Breast): High sensitivity to tubulin-targeting agents.

    • HCT-116 (Colon): p53-wildtype model.

    • A549 (Lung): KRAS-mutant model (drug resistance check).

    • BJ Fibroblasts: Normal control to determine the Selectivity Index (SI).

Step-by-Step Protocol
  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate for 24 hours to allow attachment.

  • Time Zero (

    
    ) Fixation:  Fix one plate immediately before drug addition to establish the baseline cellular protein level.
    
    • Add 50 µL cold 50% (w/v) Trichloroacetic Acid (TCA). Incubate 60 min at 4°C. Wash 5x with water.

  • Treatment: Treat experimental plates with serial dilutions of this compound (0.01 µM to 100 µM). Final DMSO concentration must be

    
    .
    
  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Fixation & Staining:

    • Add 50 µL cold 50% TCA to wells. Incubate 60 min at 4°C.

    • Wash 5x with tap water and air dry.

    • Add 100 µL 0.4% SRB solution (in 1% acetic acid). Incubate 10 min at room temperature.

    • Wash 5x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization: Add 100 µL 10 mM Tris base (pH 10.5) to solubilize the protein-bound dye. Shake for 10 min.

  • Read: Measure Absorbance (OD) at 510 nm .

Data Calculation

Calculate the percentage growth (


) for each concentration:
  • If

    
    :
    
    
    
    
  • If

    
     (Cytotoxicity):
    
    
    
    

Table 1: Interpretation of Screening Metrics

MetricDefinitionTarget Threshold

Concentration inhibiting 50% of net growth.

(Potent)
TGI Concentration for Total Growth Inhibition (

).


Concentration killing 50% of initial cells (

).
High is safer (unless killing is desired)
SI Selectivity Index (

).

Phase III: Mechanistic Validation (Secondary Screening)

Objective: Confirm the mode of action (MOA). Sulfonyl-pyrroles typically act via Tubulin Destabilization or Kinase Inhibition.

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the hit compounds.

ScreeningWorkflow Start Hit Compound (GI50 < 1 µM) CellCycle Cell Cycle Analysis (Flow Cytometry) Start->CellCycle G2M G2/M Arrest CellCycle->G2M >40% Population G1S G1/S Arrest CellCycle->G1S >40% Population TubulinAssay Tubulin Polymerization Assay G2M->TubulinAssay KinasePanel Kinase Profiling (CDK/Cyclin) G1S->KinasePanel TubulinInhibitor Mechanism: Tubulin Destabilizer TubulinAssay->TubulinInhibitor Decreased Vmax KinaseInhibitor Mechanism: Kinase Inhibitor KinasePanel->KinaseInhibitor IC50 < 100 nM Apoptosis Annexin V/PI Staining (Apoptosis Confirmation) TubulinInhibitor->Apoptosis KinaseInhibitor->Apoptosis

Figure 1: Decision tree for mechanistic characterization of this compound hits.

Protocol: Cell Cycle Analysis (Flow Cytometry)
  • Treatment: Treat HCT-116 cells with the compound at

    
     for 24 hours.
    
  • Harvest: Trypsinize and wash with cold PBS.

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold ethanol dropwise while vortexing (critical to prevent clumping). Fix at -20°C for

    
     2 hours.
    
  • Staining:

    • Wash cells with PBS.

    • Resuspend in 500 µL PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 15 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto). Record 10,000 events.

  • Analysis:

    • G2/M Arrest: Indicates Tubulin Inhibition (common for sulfonamides/pyrroles).

    • G0/G1 Arrest: Indicates Kinase Inhibition (e.g., CDK4/6) or COX-2 mediated pathways.

Structure-Activity Relationship (SAR) Insights

Based on the screening of 3-sulfonyl-1H-pyrroles, the following trends typically emerge:

  • N1-Substitution:

    • Free NH: Essential for H-bonding in kinase pockets. Alkylation often abolishes activity unless the target is tubulin.

  • C3-Sulfonyl Group:

    • Aryl-Sulfonyl: Bulky lipophilic groups (e.g., 4-chlorophenyl, 4-methoxyphenyl) enhance potency by occupying hydrophobic pockets.

    • Alkyl-Sulfonyl: Methyl/Ethyl groups often reduce potency due to insufficient hydrophobic interaction.

  • C4-Position:

    • Electron-donating groups (e.g., -OMe) at C4 often synergize with the C3-sulfonyl to stabilize the transition state.

References

  • Vertex AI Search. (2025). Synthesis and molecular docking of some novel anticancer sulfonamides carrying a biologically active pyrrole and pyrrolopyrimidine moieties. ResearchGate. 1[2][3]

  • National Institutes of Health (NIH). (2022). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. PubMed Central. 4

  • MDPI. (2024).[5] Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. 5

  • National Institutes of Health (NIH). (2025). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed.[4] 6

  • MDPI. (2025). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. 7

Sources

Technical Guide: SAR and Medicinal Chemistry of 3-Sulfonyl-1H-pyrrole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on the Structure-Activity Relationship (SAR) of 3-Sulfonyl-1H-pyrrole compounds. This document is designed for medicinal chemists and drug discovery scientists, focusing on the synthetic utility, pharmacological versatility, and specific SAR logic of this privileged scaffold.

Executive Summary & Chemical Space

The This compound scaffold represents a specific chemotype where a sulfonyl group (


) is attached to the C3 position of the pyrrole ring. While often overshadowed by their N-sulfonyl (1-sulfonyl) counterparts (e.g., the potassium-competitive acid blocker Vonoprazan ), C3-sulfonyl pyrroles act as critical bioisosteres for 3-aroylpyrroles and indole-based ligands.

This scaffold is a "privileged structure" in neuropharmacology, particularly for 5-HT6 receptor modulation (CNS disorders), and has emerging utility in antiviral discovery (HIV-1 NNRTIs) and anticancer research (tubulin polymerization inhibition).

The Core Scaffold

The numbering system is critical for SAR discussion. The sulfonyl group at C3 creates a unique electronic push-pull system with the pyrrole nitrogen (N1).

G cluster_legend Key SAR Vectors N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 S S C3->S C5 C5 C4->C5 C5->N1 O1 O S->O1 O2 O S->O2 R Ar/R S->R Vec1 N1: Solubility & Target Affinity (Basic amines for 5-HT6) Vec2 C3-Sulfonyl: Bioisostere for Carbonyl (H-bond acceptor, Metabolic stability) Vec3 C2/C4/C5: Steric Modulation (Conformational locking)

Figure 1: The this compound scaffold and primary SAR vectors.[1][2][3][4][5][6][7][8][9]

Synthetic Accessibility & Regiochemistry

A major challenge in exploring this SAR is achieving regioselectivity (C3 vs. C2 vs. N1). The electron-rich nature of pyrrole favors electrophilic substitution at C2/C5. Forcing substitution at C3 requires specific strategies.

Method A: Direct Sulfonylation (The "Blocked" Strategy)

Direct reaction of 1H-pyrrole with sulfonyl chlorides typically yields N-sulfonyl or C2-sulfonyl products. To access the C3-isomer:

  • Steric Blocking : Use of bulky groups (e.g., Triisopropylsilyl) at N1 or C2 to direct electrophiles to C3.

  • Lewis Acid Catalysis : Recent protocols utilize ZnO or Bi(OTf)3 to catalyze the rearrangement or direct Friedel-Crafts sulfonylation at C3, particularly in 1-phenylpyrroles.

Method B: De Novo Synthesis (Van Leusen Variation)

The most robust method for generating diverse libraries is the reaction of Tosylmethyl Isocyanide (TosMIC) with electron-deficient alkenes (Michael acceptors).

  • Mechanism : [3+2] cycloaddition.

  • Advantage : Allows installation of the sulfonyl group (if retained) or construction of the ring with specific C3/C4 substituents.

  • Note : Standard Van Leusen eliminates the sulfonyl group. Modified protocols (using sulfonyl-substituted isocyanides) retain it.

Method C: Cascade Reactions

Reaction of gem-dibromoalkenes with arylsulfonyl methyl isocyanides in the presence of


 yields 3-aryl-2,4-disulfonyl-1H-pyrroles.[10] This is a high-atom-economy route for polysubstituted analogs.

Detailed SAR Analysis

The C3-Sulfonyl Pharmacophore (Bioisosterism)

The sulfonyl group at C3 is often employed as a non-classical bioisostere for a carbonyl group (e.g., in 3-aroylpyrroles).[1]

  • Geometry : Unlike the planar carbonyl (sp2), the sulfonyl group is tetrahedral (sp3-like geometry at sulfur), projecting the oxygens into a different spatial quadrant.

  • H-Bonding : The sulfonyl oxygens are weaker H-bond acceptors than carbonyl oxygens but are metabolically more stable (resistant to reduction).

  • Electronic Effect : Strong electron-withdrawing group (EWG). It reduces the electron density of the pyrrole ring, potentially lowering oxidation liability (a common issue with electron-rich pyrroles).

N1-Substitution (The "Address" Region)

For CNS targets (5-HT6), the N1 position is the critical "address" vector.

  • Basic Side Chains : Introduction of an amino-ethyl or piperazinyl-ethyl chain at N1 transforms the scaffold into a high-affinity 5-HT6 antagonist .

  • Rigidification : Fusing N1 to C2 (forming a pyrrolo[2,3-b]pyridine or indole) often increases potency by locking the bioactive conformation.

  • Vonoprazan Contrast : In Vonoprazan (P-CAB), the sulfonyl is at N1 and the basic amine is at C3. In 5-HT6 ligands, this polarity is often reversed (Sulfonyl at C3, Amine at N1).

Aryl Substituents (R-Group on Sulfonyl)

The nature of the aromatic ring attached to the sulfur modulates potency and selectivity.

  • 5-HT6 Selectivity : A naphthyl or phenyl group with lipophilic substitutions (e.g., 4-Me, 2-Cl) is preferred.

  • Metabolic Liability : Unsubstituted phenyl rings are prone to para-hydroxylation. Fluorine substitution (4-F) blocks this metabolic soft spot without altering steric bulk.

Case Study: 5-HT6 Receptor Ligands

The 3-arylsulfonyl-1H-pyrrole moiety is a core pharmacophore for 5-HT6 receptor ligands, which are therapeutic targets for Alzheimer's disease and schizophrenia.

Mechanism of Action Switching:

  • Antagonists : Typically require a basic amine at N1 connected via a flexible linker.

  • Agonists : Often achieved by rigidifying the N1-C2 bond (e.g., pyrrolo[2,3-b]pyridines) or introducing specific steric bulk at C2.

SAR_Logic Target Target: 5-HT6 Receptor Scaffold Scaffold: 3-Arylsulfonyl-1H-pyrrole Target->Scaffold Mod1 N1-Aminoalkyl Chain (Basic Center) Scaffold->Mod1 Required for Binding Mod3 Sulfonyl-Aryl Substitution (Lipophilic/Steric) Scaffold->Mod3 Modulates Potency Mod2 Rigidification (N1-C2 Fusion) (e.g., Pyrrolopyridine) Mod1->Mod2 Constrained Outcome1 High Affinity Antagonist Mod1->Outcome1 Flexible Linker Outcome2 High Affinity Agonist Mod2->Outcome2 Conformational Lock

Figure 2: SAR Logic flow for transforming the scaffold into 5-HT6 ligands.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-tosyl-1H-pyrrole (Direct Sulfonylation)

Source: Adapted from Molbank 2022, M1471.

Principle : Zinc oxide (ZnO) acts as a mild Lewis acid to facilitate the Friedel-Crafts sulfonylation of 1-phenylpyrrole with tosyl chloride.

Materials :

  • 1-Phenyl-1H-pyrrole (1.0 equiv)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

  • Zinc Oxide (ZnO) (1.0 equiv)

  • Solvent: Neat (Solvent-free) or minimal Dichloroethane.

Procedure :

  • Mix : In a mortar, grind 1-phenyl-1H-pyrrole (143 mg, 1 mmol), TsCl (228 mg, 1.2 mmol), and ZnO (81 mg, 1 mmol) until a homogeneous paste is formed.

  • Heat : Transfer the mixture to a reaction vial and heat at 100°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Work-up : Cool to room temperature. Add

    
     (20 mL) and water (10 mL). Filter through a Celite pad to remove zinc salts.
    
  • Extraction : Separate the organic layer, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification : Purify by column chromatography (Silica gel, Hexane/EtOAc gradient). The C3-isomer (3-tosyl) typically elutes after the C2-isomer or N-sulfonyl byproducts due to higher polarity.

    • Differentiation: In

      
       NMR, the C3-isomer shows a deshielded signal for the C2-H proton (approx 
      
      
      
      7.5-7.8 ppm) compared to the C2-isomer.
Protocol 2: General 5-HT6 Binding Assay (Radioligand Displacement)

Objective : Determine


 of the synthesized sulfonyl pyrrole.
  • Membrane Prep : Use HEK293 cells stably expressing human 5-HT6 receptor.

  • Ligand :

    
    -LSD (Lysergic Acid Diethylamide) or 
    
    
    
    -SB-271046 (specific antagonist).
  • Incubation : Incubate membranes (

    
     protein) with radioligand (
    
    
    
    ) and varying concentrations of the test compound (
    
    
    to
    
    
    ) in binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM
    
    
    , 0.5 mM EDTA) for 60 min at 37°C.
  • Termination : Rapid filtration through GF/B filters using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Outlook & "Pitfalls"

  • The "Vonoprazan Trap" : Researchers often confuse 3-sulfonylpyrroles with Vonoprazan-like P-CABs. Remember: P-CABs require the sulfonyl at N1 and the basic amine at C3 . If your goal is acid suppression, the 3-sulfonyl scaffold is likely the wrong regiochemical isomer.

  • Metabolic Stability : While the sulfonyl group is stable, the pyrrole ring itself is electron-rich and prone to oxidative metabolism. SAR optimization often requires blocking the C2/C5 positions with small alkyl groups (Me) or halogens (Cl, F) to improve half-life.

  • Solubility : 3-Arylsulfonyl pyrroles can be highly lipophilic (high LogP). Incorporation of polar motifs (morpholine, piperazine) at the N1 or on the arylsulfonyl ring is usually necessary for oral bioavailability.

References

  • 1-Phenyl-3-tosyl-1H-pyrrole: Synthesis and Characterization . Molbank, 2022. Link

  • Novel 1-(azacyclyl)-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines as 5-HT6 agonists and antagonists . Bioorganic & Medicinal Chemistry Letters, 2007. Link

  • Cascade synthesis of 2,4-disulfonylpyrroles by the sulfonylation/[2 + 3]-cycloaddition . RSC Advances, 2021. Link

  • Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives (S1P1 agonists) . Bioorganic & Medicinal Chemistry Letters, 2012. Link

  • Discovery of Vonoprazan (TAK-438) as a Potassium-Competitive Acid Blocker (For structural contrast). Journal of Medicinal Chemistry, 2012. Link

Sources

Methodological & Application

Application Note: Scalable One-Pot Synthesis of 3-Sulfonyl-1H-Pyrrole Derivatives via Van Leusen Annulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-Pot Synthesis of 3-Sulfonyl-1H-Pyrrole Derivatives Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Abstract

The this compound scaffold is a privileged pharmacophore in medicinal chemistry, appearing in HIV-1 attachment inhibitors, anti-inflammatory agents, and HMG-CoA reductase inhibitors. Traditional synthetic routes often involve multi-step functionalization of pre-formed pyrrole rings, suffering from poor regioselectivity and low atom economy. This guide details a robust, one-pot [3+2] cycloaddition protocol utilizing p-toluenesulfonylmethyl isocyanide (TosMIC) and vinyl sulfones. This method ensures exclusive regiochemical control, high functional group tolerance, and scalability, providing a "self-validating" system for the rapid construction of diverse sulfonyl-pyrrole libraries.

Scientific Principles & Mechanism

The Van Leusen Strategy

The core transformation relies on the reaction between TosMIC (1) and an electron-deficient alkene, specifically a vinyl sulfone (2) . Unlike standard pyrrole syntheses (e.g., Paal-Knorr), which require 1,4-dicarbonyl precursors, this method constructs the pyrrole ring directly from acyclic precursors with concomitant installation of the sulfonyl group.

Mechanistic Pathway

The reaction proceeds via a base-mediated stepwise [3+2] cycloaddition.

  • Deprotonation : The

    
    -protons of TosMIC are acidified by the sulfonyl and isocyanide groups (
    
    
    
    ). Treatment with a base (e.g., NaH,
    
    
    -BuOK) generates the TosMIC carbanion.
  • Michael Addition : The carbanion undergoes a conjugate addition to the

    
    -carbon of the vinyl sulfone.
    
  • Cyclization : The resulting intermediate enolate/anion attacks the isocyanide carbon, closing the 5-membered ring.

  • Aromatization : The driving force of the reaction is the elimination of p-toluenesulfinic acid (

    
     and 
    
    
    
    ), which results in the formation of the aromatic pyrrole system. Crucially, the sulfonyl group from the vinyl sulfone is retained at the C3 position, while the tosyl group from TosMIC is ejected.
Mechanistic Diagram

VanLeusenMechanism TosMIC TosMIC (p-Tol-SO2-CH2-NC) Carbanion TosMIC Carbanion [Ts-CH(-)-NC] TosMIC->Carbanion Deprotonation Base Base (NaH or t-BuOK) Base->Carbanion MichaelAdduct Michael Adduct (Acyclic Intermediate) Carbanion->MichaelAdduct + Vinyl Sulfone (Michael Addn) VinylSulfone Vinyl Sulfone (R-CH=CH-SO2Ar) VinylSulfone->MichaelAdduct CyclicImine Cyclic Imine (5-membered ring) MichaelAdduct->CyclicImine 5-exo-dig Cyclization Elimination Elimination of TsH (Aromatization) CyclicImine->Elimination Product This compound Elimination->Product - p-TolSO2H

Figure 1: Mechanistic pathway of the Van Leusen synthesis for 3-sulfonylpyrroles. The regiochemistry is dictated by the initial Michael addition.

Experimental Protocol

Reagents & Equipment
  • Reagents :

    • Vinyl Sulfone derivative (1.0 equiv)

    • TosMIC (1.1 - 1.2 equiv)

    • Base: Sodium Hydride (NaH, 60% dispersion in oil) OR Potassium tert-butoxide (

      
      -BuOK).
      
    • Solvent: Anhydrous THF (Tetrahydrofuran) or DMSO/Et2O mixture.

  • Equipment :

    • Flame-dried round-bottom flask (25 mL or 50 mL).

    • Inert gas line (Argon or Nitrogen).

    • Magnetic stirrer with temperature control.

Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Vessel
  • Equip a 2-neck round-bottom flask with a magnetic stir bar and a rubber septum.

  • Flame-dry under vacuum and backfill with Argon (repeat 3x).

Step 2: Reagent Addition (The "Cold Start" Method)

This method minimizes side reactions by controlling the concentration of the active carbanion.

  • Suspend NaH (2.2 equiv) in anhydrous THF (5 mL per mmol substrate) at 0 °C.

  • In a separate vial, dissolve the Vinyl Sulfone (1.0 equiv) and TosMIC (1.1 equiv) in anhydrous THF .

    • Note: Premixing the electrophile and precursor ensures immediate trapping of the carbanion upon generation.

Step 3: Reaction Initiation
  • Add the solution of Vinyl Sulfone/TosMIC dropwise to the NaH suspension at 0 °C over 10–15 minutes.

    • Observation: Evolution of hydrogen gas (

      
      ) will be observed. Ensure proper venting.
      
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C) .

  • Stir for 2–4 hours . Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1). The product usually appears as a fluorescent spot under UV (254 nm).

Step 4: Quench & Workup
  • Cool the mixture to 0 °C.

  • Carefully quench with water (slow addition) or saturated

    
     solution.
    
  • Extract with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 5: Purification
  • Purify via flash column chromatography on silica gel.

  • Elution Gradient : 0%

    
     30% EtOAc in Hexanes.
    
  • Product Characterization : 3-Sulfonylpyrroles typically show a characteristic NH stretch (~3200-3400 cm⁻¹) and diagnostic pyrrole CH signals in ¹H NMR.

Workflow Diagram

ProtocolWorkflow Start Start: Inert Atmosphere (Argon/N2) PrepBase Suspend NaH (2.2 eq) in THF at 0°C Start->PrepBase PrepMix Premix Vinyl Sulfone (1 eq) + TosMIC (1.1 eq) in THF Start->PrepMix Addition Dropwise Addition (Mix to Base) PrepBase->Addition PrepMix->Addition Reaction Stir at RT (2 - 4 Hours) Addition->Reaction Monitor TLC Check (Hex/EtOAc) Reaction->Monitor Monitor->Reaction Incomplete Quench Quench with sat. NH4Cl Extract with EtOAc Monitor->Quench Complete Purify Flash Chromatography (Silica Gel) Quench->Purify

Figure 2: Step-by-step workflow for the one-pot synthesis of 3-sulfonylpyrroles.

Scope & Performance Data

The following table summarizes expected yields based on the electronic nature of the vinyl sulfone substituent (


).
EntryR-Group (C4 Position)Ar-Group (Sulfonyl)Yield (%)Notes
1 Phenyl (

)
Phenyl (

)
75-85Standard benchmark substrate.
2 4-Cl-PhenylPhenyl80-88Electron-withdrawing groups on R enhance Michael addition efficiency.
3 4-OMe-PhenylPhenyl60-70Electron-donating groups slow down the initial addition step.
4 Methyl (

)
4-Tolyl55-65Aliphatic vinyl sulfones are less stable; lower temperature recommended.
5 2-PyridylPhenyl70-78Heterocyclic substituents are well tolerated.

Key Insight : The reaction is regioselective . The sulfonyl group from the vinyl sulfone consistently maps to the 3-position of the pyrrole ring, while the R-group maps to the 4-position .

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield : Often caused by moisture in the solvent (quenching the TosMIC anion) or "old" NaH. Solution : Use fresh anhydrous THF and titrate/wash NaH if necessary.

  • Incomplete Conversion : Steric hindrance at the

    
    -position of the vinyl sulfone can impede the Michael addition. Solution : Switch to DMSO as solvent (enhances nucleophilicity) or heat to 50 °C.
    
  • Polymerization : Vinyl sulfones can polymerize under strongly basic conditions. Solution : Use the "Inverse Addition" technique (add Base to the mixture of substrates) or dilute the reaction (10 mL/mmol).

Safety Note
  • TosMIC : Releases toxic odors and can decompose exothermically. Handle in a fume hood.

  • Hydrogen Evolution : The reaction with NaH releases

    
    . Ensure the system is vented through a bubbler.
    

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][2] Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry, 1977.[1][2] Link

  • Padmavathi, V., et al. "Synthesis of pyrrole-3-sulfones and pyrrole-3-sulfonamides." Journal of Heterocyclic Chemistry, 2010. Link

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[1] Journal of Organic Chemistry, 2000.[1] Link

  • Organic Chemistry Portal. "Van Leusen Pyrrole Synthesis." Link

Sources

Application Note: Strategic Synthesis of 1-(Phenylsulfonyl)pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

1-(Phenylsulfonyl)pyrrole is a critical intermediate in heterocyclic chemistry, serving two primary functions:

  • Protection: It masks the acidic N-H proton (pKa ~17), preventing side reactions during base-catalyzed transformations.

  • Regiocontrol: Unprotected pyrrole undergoes electrophilic aromatic substitution (SEAr) almost exclusively at the C2 position. The electron-withdrawing phenylsulfonyl group deactivates the ring and sterically hinders the C2 position, shifting SEAr regioselectivity (e.g., Friedel-Crafts acylation) to the C3 position [1].

This guide details two validated protocols: a Phase-Transfer Catalysis (PTC) method (Recommended for safety and scalability) and a Classical Anhydrous method (NaH-mediated).

Reaction Mechanism & Pathway[1]

The synthesis involves the nucleophilic substitution of benzenesulfonyl chloride by the pyrrolyl anion. The choice of base dictates the mechanism of anion generation.

ReactionMechanism Pyrrole Pyrrole (Starting Material) (Electron Rich) Base Base Activation (NaOH or NaH) Pyrrole->Base Deprotonation Anion Pyrrolyl Anion (Nucleophile) Base->Anion - H+ TS Transition State (S-N Bond Formation) Anion->TS + PhSO2Cl PhSO2Cl Benzenesulfonyl Chloride (Electrophile) PhSO2Cl->TS Product 1-(Phenylsulfonyl)pyrrole (Target) TS->Product - Cl-

Figure 1: Mechanistic pathway for the N-sulfonylation of pyrrole.

Method Selection Matrix

Select the protocol based on your available equipment and scale.

FeatureMethod A: Phase Transfer (Recommended) Method B: NaH Deprotonation
Primary Utility Routine synthesis, Scale-up (>10g)Small scale, Strictly anhydrous needs
Reagents 50% NaOH, TBAHS, DCM/TolueneNaH (60%), THF/DMF
Safety Profile High (No H2 gas evolution)Moderate (Flammable H2 gas evolved)
Moisture Sensitivity Low (Biphasic aqueous system)High (Requires dry solvents)
Yield 85–95%80–90%

Experimental Protocols

Protocol A: Phase-Transfer Catalysis (Green & Scalable)

This method utilizes interfacial catalysis to generate the pyrrolyl anion without dangerous metal hydrides.

Reagents:

  • Pyrrole (1.0 eq)[1][2]

  • Benzenesulfonyl chloride (1.2 eq)

  • Tetrabutylammonium hydrogen sulfate (TBAHS) (0.05 eq)

  • Sodium Hydroxide (50% aq.[2][3] solution) (excess)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve pyrrole (10 mmol, 0.69 mL) and TBAHS (0.5 mmol, 0.17 g) in DCM (20 mL).

  • Base Addition: Add 50% NaOH solution (10 mL) to the organic layer. The system will be biphasic.

  • Reaction: Cool the mixture to 0°C (ice bath). Add benzenesulfonyl chloride (12 mmol, 1.5 mL) dropwise over 10 minutes.

    • Note: Vigorous stirring is critical here to maximize the interfacial surface area.

  • Monitoring: Remove ice bath and stir at Room Temperature (RT) for 3–4 hours. Monitor by TLC (30% DCM in Hexane).[3]

  • Workup: Dilute with water (50 mL) and extract the organic layer. Wash the organic phase with water (2 x 30 mL) and Brine (1 x 30 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: The crude solid is often pure enough for use. If necessary, recrystallize from Ethanol or pass through a short silica plug (eluent: 100% DCM).

Protocol B: Sodium Hydride Deprotonation (Classical)

Use this method if your downstream chemistry requires a "one-pot" approach in anhydrous THF.

Reagents:

  • Pyrrole (1.0 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Anhydrous THF or DMF

Step-by-Step Workflow:

  • Apparatus: Flame-dry a two-neck flask under Argon/Nitrogen flow.

  • NaH Washing (Optional): Place NaH (12 mmol) in the flask. Wash twice with dry Hexane to remove mineral oil if high purity is required. Suspend the NaH in anhydrous THF (20 mL).

  • Deprotonation: Cool to 0°C. Add pyrrole (10 mmol) dropwise.

    • Safety Critical:Hydrogen gas (H2) will evolve rapidly. Ensure proper venting. Stir for 30 mins at 0°C until gas evolution ceases.

  • Electrophile Addition: Add benzenesulfonyl chloride (11 mmol) dropwise at 0°C.

  • Completion: Allow to warm to RT and stir for 2–3 hours.

  • Quenching: Carefully add saturated NH4Cl solution dropwise to quench unreacted NaH.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine. Dry (MgSO4) and concentrate.

Characterization & Quality Control

Physical Data:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 88–91 °C [2].[3]

  • Solubility: Soluble in DCM, CHCl3, THF, EtOAc. Insoluble in water.

Spectroscopic Validation (1H NMR, 300 MHz, CDCl3): The spectrum should show the diagnostic downfield shift of the pyrrole protons due to the electron-withdrawing sulfonyl group.

PositionShift (δ ppm)MultiplicityIntegrationAssignment
Ar-H 7.85 – 7.90Multiplet2HOrtho-sulfonyl phenyl
Ar-H 7.50 – 7.65Multiplet3HMeta/Para-sulfonyl phenyl
Pyr-H (α) 7.15 – 7.20Triplet (app)2HC2, C5 of pyrrole
Pyr-H (β) 6.25 – 6.30Triplet (app)2HC3, C4 of pyrrole

Troubleshooting & Optimization

Troubleshooting Problem Issue Detected LowYield Low Yield Problem->LowYield DarkProduct Black/Tar Product Problem->DarkProduct StartMat Unreacted Pyrrole Problem->StartMat Sol1 Check Reagent Quality: PhSO2Cl hydrolyzes to acid over time. Distill or use fresh bottle. LowYield->Sol1 Sol2 Acid Sensitivity: Pyrrole polymerizes in acid. Ensure base excess (NaOH or NaH). DarkProduct->Sol2 Sol3 Stirring Rate (Method A): PTC is diffusion controlled. Increase RPM. StartMat->Sol3

Figure 2: Troubleshooting decision tree for common synthesis failures.

Key Insight - The "Black Tar" Effect: Pyrrole is extremely sensitive to acids, forming polypyrrole (a black conductive polymer). If your benzenesulfonyl chloride is old, it likely contains benzenesulfonic acid. Always ensure your reaction medium remains basic to prevent polymerization.

References

  • Kakushima, M., et al. (1983). Regioselective substitution of 1-(phenylsulfonyl)pyrrole.[1][2] The Journal of Organic Chemistry, 48(19), 3214–3219.

  • Sigma-Aldrich. (n.d.). 1-(Phenylsulfonyl)pyrrole Product Specification.

  • ChemicalBook. (2023).[4] Synthesis of 1-(Phenylsulfonyl)pyrrole via Phase Transfer.[2]

  • Anderson, H. J., et al. (1985). Pyrrole chemistry.[2][3][4][5][6][7][8][9] XXVIII. Substitution reactions of 1-(phenylsulfonyl)pyrrole. Canadian Journal of Chemistry, 63(4), 896-902.

Sources

Advanced Protocol: 3-Sulfonyl-1H-pyrrole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Part 1: Executive Summary & Scaffold Analysis[1]

The "Sulfonyl-Pyrrole" Pharmacophore

The 3-sulfonyl-1H-pyrrole scaffold and its structural isomers (e.g., N-sulfonyl pyrroles) represent a privileged class of bioactive heterocycles.[1][2] While the pyrrole ring is electron-rich and prone to oxidation, the introduction of a strong electron-withdrawing sulfonyl group (


) stabilizes the ring and modulates its metabolic profile.[1][2]

This guide addresses two distinct but chemically related subclasses often conflated in literature:

  • Class A: N-Sulfonyl Pyrroles (1-sulfonyl): Exemplified by Vonoprazan (TAK-438).[1][2] These are potent Potassium-Competitive Acid Blockers (P-CABs) targeting the H

    
    ,K
    
    
    
    -ATPase.[1][2][3][4][5]
  • Class B: C3-Sulfonyl Pyrroles (3-sulfonyl): These are emerging chemotypes often investigated for COX-2/5-LOX inhibition and anti-inflammatory activity, as well as HIV-1 integrase inhibition.[1][2]

Note on Nomenclature: This guide prioritizes the P-CAB application (Class A) due to its clinical significance, but includes specific synthesis and assay protocols for the true 3-sulfonyl derivatives (Class B) to ensure comprehensive coverage of the user's specific query.

Mechanism of Action (P-CABs)

Unlike traditional Proton Pump Inhibitors (PPIs) like omeprazole, which require acid activation and form irreversible covalent disulfide bonds, sulfonyl-pyrrole P-CABs are lipophilic weak bases.[1][2] They protonate in the acidic canaliculus of the parietal cell and bind reversibly to the K


 binding site of the H

,K

-ATPase, locking the enzyme in the E2 conformation.[1]

Part 2: Chemical Synthesis & Preparation[1][2][6][7][8][9][10]

Synthetic Strategy: Regioselective Sulfonylation

The challenge in synthesizing 3-sulfonyl-1H-pyrroles lies in controlling regioselectivity.[1][2] Electrophilic substitution on pyrrole naturally favors the C2 position.[1] Accessing the C3 position requires blocking C2 or using specific directing groups.[1]

Protocol A: Synthesis of 1-(Pyridin-3-ylsulfonyl)-1H-pyrrole (Vonoprazan Scaffold)

Target: H+,K+-ATPase Inhibitor Precursor[1][2]

Reagents:

  • Substituted 1H-pyrrole-3-carbaldehyde (Starting material)[1][2][3][6]

  • Pyridine-3-sulfonyl chloride[1][2][7]

  • Base: NaH or KOtBu[1][2]

  • Solvent: DMF or THF (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the pyrrole derivative (1.0 eq) in anhydrous THF under N

    
     atmosphere. Cool to 0°C.[1]
    
  • Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 min until H

    
     evolution ceases.
    
  • Sulfonylation: Dropwise add a solution of pyridine-3-sulfonyl chloride (1.1 eq) in THF.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1][6] Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (SiO

    
    ).
    
Protocol B: Synthesis of True 3-Sulfonyl-1H-pyrroles

Target: COX-2/5-LOX Inhibitors

Method: Friedel-Crafts Sulfonylation (C3-Selective)[1][2]

  • Protection: Start with 1-(phenylsulfonyl)pyrrole (The N-sulfonyl group is a bulky electron-withdrawing group that sterically hinders C2 and deactivates the ring, directing electrophiles to C3).[1][2]

  • Acylation/Sulfonylation: React with R-SO

    
    Cl in the presence of AlCl
    
    
    
    (Lewis Acid).[1][2]
  • Deprotection: Hydrolyze the N-sulfonyl group using mild base (NaOH/MeOH) to yield the free NH 3-sulfonyl pyrrole.[1][2]

Part 3: Biological Assay Protocols

Primary Screen: H+,K+-ATPase Inhibition Assay (In Vitro)

Objective: Determine the IC


 of the derivative against gastric proton pump activity.[1][4]

Materials:

  • Enzyme Source: Lyophilized porcine gastric vesicles (rich in H

    
    ,K
    
    
    
    -ATPase).[1][2]
  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl

    
    .
    
  • Substrate: 2 mM ATP (Adenosine Triphosphate).[1]

  • Ionophore: Nigericin (to permeabilize vesicles and prevent pH gradient back-pressure).[1][2]

  • Detection: Malachite Green Phosphate Assay Kit.

Protocol:

  • Pre-incubation:

    • Prepare 96-well plates.

    • Add 10 µL of test compound (DMSO stock, final conc. 0.1 nM – 10 µM).[1]

    • Add 40 µL of enzyme suspension (5 µg protein/well) in Buffer containing 10 mM KCl and 1 µM Nigericin.

    • Incubate at 37°C for 30 minutes. Critical Step: This allows the inhibitor to bind to the K+ site.[1][8]

  • Reaction Initiation:

    • Add 50 µL of ATP solution (4 mM stock).[1] Final ATP conc = 2 mM.[1]

    • Incubate at 37°C for 20 minutes.

  • Termination & Detection:

    • Add 100 µL Malachite Green Reagent (stops reaction and complexes with free P

      
      ).[1]
      
    • Incubate 10-20 min at RT for color development.[1][2]

  • Quantification:

    • Measure Absorbance at 620 nm.[1]

    • Data Analysis: Calculate % Inhibition =

      
      .[1][2] Fit to sigmoidal dose-response curve.
      
Secondary Screen: COX-2 Inhibition (For True 3-Sulfonyls)

Objective: Assess anti-inflammatory potential.[1][2]

Protocol:

  • Use a COX Fluorescent Inhibitor Screening Assay Kit .[1]

  • Incubate ovine COX-2 enzyme with the test compound for 10 min.

  • Add Arachidonic Acid (substrate) and ADHP (fluorometric probe).[1]

  • Measure Resorufin fluorescence (Ex 535 nm / Em 590 nm).[1]

  • Selectivity Index: Run parallel assay with COX-1. Calculate SI = IC

    
    (COX-1) / IC
    
    
    
    (COX-2).[1][2]

Part 4: Data Visualization & SAR Logic[1][2]

Mechanism of Action: Potassium Competition

The following diagram illustrates the competitive binding mechanism of sulfonyl-pyrrole derivatives (P-CABs) versus the covalent binding of PPIs.

PCAB_Mechanism ParietalCell Parietal Cell (Canaliculus pH < 4) Enzyme H+,K+-ATPase (Proton Pump) ParietalCell->Enzyme Expresses K_Ion K+ Ion (Endogenous Ligand) K_Ion->Enzyme Normal Activation PPI Traditional PPI (Omeprazole) Active_PPI Sulfenamide (Acid Activated) PPI->Active_PPI Acid Activation (Required) PCAB Sulfonyl-Pyrrole (Vonoprazan-like) PCAB->ParietalCell Accumulates (pKa ~9) Inhibition_Ionic Reversible Ionic Binding PCAB->Inhibition_Ionic Direct Binding (No Activation) Inhibition_Covalent Irreversible Cysteine Binding Active_PPI->Inhibition_Covalent Inhibition_Covalent->Enzyme Blocks Pump Inhibition_Ionic->Enzyme Competes with K+

Caption: Figure 1. Mechanism of Action comparison. Sulfonyl-pyrroles (P-CABs) compete directly with K+ ions without requiring acid-catalyzed activation, offering faster onset than traditional PPIs.[1][2]

Structure-Activity Relationship (SAR) Summary
Structural ZoneModificationEffect on Activity (P-CAB)
N1-Sulfonyl Pyridine-3-sulfonylOptimal. High affinity for K+ binding pocket.[1][2]
BenzenesulfonylReduced potency; loss of H-bond interactions.[1][2]
C3-Position Methylamine (

)
Critical. Mimics hydronium ion; interacts with Asp residue.[1][2]
Carboxylic AcidLoss of activity (negative charge repulsion).[1][2]
C5-Position 2-FluorophenylOptimal. Hydrophobic interaction; metabolic stability.[1][2]
UnsubstitutedSignificant loss of potency.[1][2]

Part 5: Troubleshooting & Optimization

Synthesis Challenges
  • Regioselectivity Issues: If sulfonylation occurs at C2 instead of C3 (for Class B), ensure the N1 position is blocked with a bulky group (e.g., TIPS or Tosyl) before attempting Friedel-Crafts.

  • Purification: Sulfonyl pyrroles are often "sticky" on silica.[1] Add 1% Triethylamine to the eluent to prevent tailing.[1]

Assay Variability[1]
  • pH Sensitivity: P-CAB binding is pH-dependent.[1][2] Ensure the assay buffer is strictly maintained at pH 7.4 for initial binding, but note that in vivo potency is driven by accumulation in acidic compartments.[1]

  • Enzyme Stability: Porcine gastric vesicles degrade quickly.[1] Store at -80°C and never refreeze after thawing.

Part 6: References

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[1][2][3] Journal of Medicinal Chemistry. Link

  • Scott, D. R., et al. (2015). Vonoprazan (TAK-438) is a potent, selective, potassium-competitive acid blocker.[1] Pharmacology Research & Perspectives. Link

  • Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker.[1][2][3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Kakushima, M., et al. (1983). Regioselective synthesis of 3-substituted pyrroles: Formation of 1-sulfonyl-3-sulfinyl pyrrole.[1][2] Journal of Organic Chemistry. Link

  • Molins, A., et al. (1998). Synthesis and Properties of 1-Alkyl-2-methyl-3-sulfonylpyrroles as COX/LOX inhibitors.[1][2][9] ChemInform. Link

Sources

Application Note: Design and Evaluation of 3-Substituted N-Sulfonyl-1H-Pyrrole Derivatives as Potassium-Competitive Acid Blockers (P-CABs)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the development pipeline for Potassium-Competitive Acid Blockers (P-CABs) based on the sulfonyl-pyrrole scaffold. Unlike traditional Proton Pump Inhibitors (PPIs) which require acid activation and form covalent disulfide bonds, P-CABs achieve rapid, reversible, and pH-independent inhibition of the gastric H


,K

-ATPase.

This guide focuses on the N-sulfonyl-1H-pyrrole-3-amine pharmacophore (exemplified by Vonoprazan), providing validated protocols for chemical synthesis, in vitro enzymatic assays, and in vivo efficacy models.

Scientific Rationale & Mechanism of Action[1][2][3]

The P-CAB Advantage

Traditional PPIs (e.g., Omeprazole) are prodrugs that must accumulate in the acidic secretory canaliculus to be activated. They have a slow onset (3-5 days for max effect) and are unstable in acid.

Sulfonyl-pyrrole P-CABs offer a superior profile:

  • Reversible Binding: They compete with K

    
     ions at the luminal surface of the H
    
    
    
    ,K
    
    
    -ATPase.[1]
  • Acid Stability: They do not require acid activation.[2][3]

  • Ion Trapping: High pK

    
     (~9.0) ensures massive accumulation (up to 100,000-fold) within the parietal cell canaliculi.
    
Molecular Binding Mode

The efficacy of the 3-substituted N-sulfonyl-1H-pyrrole class relies on specific anchor points within the ATPase luminal vestibule:

  • Ionic Anchor: The protonated amine at position 3 mimics the hydronium ion (

    
    ) or 
    
    
    
    , forming an electrostatic bond with Glu795 .
  • Hydrophobic Shield: The sulfonyl group at position 1 (or 3, depending on specific isomer design) forms hydrogen bonds with Tyr799 and steric blocks against K

    
     entry.
    

PCAB_Mechanism ParietalCell Gastric Parietal Cell Canaliculus Secretory Canaliculus (pH < 1.0) ParietalCell->Canaliculus Drug Diffusion ATPase H+,K+-ATPase (Proton Pump) Canaliculus->ATPase Access to Luminal Vestibule K_ion K+ Ion ATPase->K_ion Normal Function: K+ Uptake / H+ Release PCAB Sulfonyl-Pyrrole P-CAB (pKa ~9.0) PCAB->Canaliculus Protonation & Accumulation (Ion Trapping) PCAB->ATPase COMPETITIVE BLOCKADE (Binds Glu795 & Tyr799)

Figure 1: Mechanism of Action.[4][5][6][7] P-CABs accumulate in the acidic canaliculus and competitively block K+ binding sites on the H+,K+-ATPase.[2]

Chemical Development: Synthesis Protocol

The synthesis of the core scaffold typically involves constructing the pyrrole ring followed by regioselective sulfonylation.

Retrosynthetic Strategy

The target molecule is generally assembled via the Hantzsch or Paal-Knorr pyrrole synthesis, followed by Friedel-Crafts acylation/amination at C3, and finally N-sulfonylation .

Synthesis_Workflow AlphaHalo α-Haloketone PyrroleCore 1H-Pyrrole Core (Hantzsch Synthesis) AlphaHalo->PyrroleCore KetoEster β-Ketoester KetoEster->PyrroleCore C3_Funct C3-Functionalization (Mannich Reaction) PyrroleCore->C3_Funct Introduction of Amine Sulfonylation N-Sulfonylation (R-SO2-Cl + Base) C3_Funct->Sulfonylation NaH, DMF Target 3-Substituted N-Sulfonyl-Pyrrole Sulfonylation->Target

Figure 2: General synthetic workflow for N-sulfonyl-1H-pyrrole derivatives.

Detailed Protocol: N-Sulfonylation of 3-Substituted Pyrrole

Note: This step is critical as the sulfonyl group dictates metabolic stability and binding affinity.

Reagents:

  • Substrate: 3-(Aminomethyl)-1H-pyrrole derivative (1.0 eq)

  • Sulfonyl Chloride: Pyridine-3-sulfonyl chloride (1.2 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq) or Potassium tert-butoxide.

  • Solvent: Anhydrous DMF or THF.

  • Crown Ether: 18-Crown-6 (0.1 eq, optional catalyst).

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve the pyrrole substrate in anhydrous DMF (0.1 M concentration). Cool to 0°C.

  • Deprotonation: Add NaH portion-wise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation of pyrrolyl anion).
    
  • Coupling: Dropwise add the sulfonyl chloride (dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

  • Quenching: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over

    
    .
    
  • Purification: Flash column chromatography (Silica gel).

Critical Control Point: Regioselectivity is usually high for the N1 position due to the acidity of the pyrrole NH. However, if C2/C5 acylation occurs, lower the temperature to -78°C during addition.

Biological Evaluation: In Vitro H+,K+-ATPase Assay[7][8]

This assay measures the inhibition of ATP hydrolysis by the gastric proton pump.[8] It is the "Gold Standard" for validating P-CAB activity.

Isolation of Hog Gastric Microsomes

Source: Fresh hog stomachs (abattoir).

  • Harvest: Scrape the fundic mucosal layer.

  • Homogenization: Homogenize in Buffer A (0.25 M sucrose, 5 mM Tris-HCl, pH 7.4, 1 mM EDTA).

  • Fractionation:

    • Centrifuge at 20,000 x g for 30 min (discard pellet).

    • Centrifuge supernatant at 100,000 x g for 60 min (collect pellet).

  • Purification: Resuspend pellet and layer onto a discontinuous Ficoll gradient. Centrifuge (zonal rotor). Collect the interface enriched in H+,K+-ATPase.[1][6][9]

  • Storage: Lyophilize or store at -80°C.

ATPase Inhibition Assay Protocol

Principle: Colorimetric detection of inorganic phosphate (


) released from ATP.[10]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 20 mM KCl.
    
  • Ionophore: Valinomycin (10 µM) – Essential to permeabilize vesicles to K+.

  • Substrate: 2 mM ATP.

  • Inhibitor: Test compounds (dissolved in DMSO).

  • Stop Solution: Malachite Green / Ammonium Molybdate reagent.

Workflow:

  • Pre-incubation: Mix 5 µg of microsomal protein with varying concentrations of the test compound in Assay Buffer (without ATP) for 15 minutes at 37°C.

  • Initiation: Add ATP to start the reaction.

  • Reaction: Incubate for 30 minutes at 37°C.

  • Termination: Add Malachite Green reagent.

  • Readout: Measure Absorbance at 620 nm.

Data Analysis: Calculate


 using non-linear regression.
  • Positive Control: Vonoprazan (

    
     nM) or SCH-28080.
    
  • Negative Control: Assay without KCl (measures basal Mg-ATPase activity, which should be subtracted).

In Vivo Efficacy: Shay Rat Model (Pylorus Ligation)[9]

This model quantifies total gastric acid output and ulceration index.

Protocol:

  • Animals: Male Sprague-Dawley rats (200–250 g), fasted for 24 hours.

  • Administration: Administer test compound (p.o. or i.d.) 1 hour prior to ligation.

  • Surgery: Under anesthesia, perform a midline incision and ligate the pylorus. Close the abdomen.

  • Collection: 4 hours post-ligation, sacrifice animals.

  • Analysis:

    • Collect gastric juice. Centrifuge.

    • Volume: Measure total volume (mL).

    • Acidity: Titrate against 0.01 N NaOH to pH 7.0.

    • Total Acid Output (TAO): Volume

      
       Acidity.
      

Table 1: Expected Performance Metrics for Lead Candidates

ParameterTraditional PPI (e.g., Omeprazole)Target Sulfonyl-Pyrrole P-CAB
Onset of Action Slow (requires accumulation)Rapid (< 30 mins)
pH Stability Unstable (requires enteric coat)Stable
Binding Reversibility Irreversible (Covalent)Reversible (Ionic)
In Vitro IC50 ~1.0 µM (pH dependent)< 0.05 µM (pH independent)
Half-life (t1/2) Short (~1-2 h)Extended (~5-9 h)

References

  • Otake, K., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB).[11][12][13] Bioorganic & Medicinal Chemistry.[5][7][11][14][15][16][17]

  • Sachs, G., et al. (2007).[9] The gastric H,K-ATPase as a drug target: past, present, and future. Journal of Clinical Gastroenterology.[9]

  • Scott, D.R., et al. (2015). The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase.[2][18] Alimentary Pharmacology & Therapeutics.[19]

  • Hori, Y., et al. (2010). 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists.[12][13][20] Bioorganic & Medicinal Chemistry Letters.

  • Shin, J.M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors.[4][2][17][19] Current Gastroenterology Reports.

Sources

Application Note: Strategic Utilization of 3-Sulfonyl-1H-pyrrole in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the strategic deployment of 3-Sulfonyl-1H-pyrrole as a versatile scaffold.

Executive Summary

The This compound moiety represents a unique "push-pull" electronic system within heterocyclic chemistry.[1] Unlike the more common 2-substituted pyrroles, the placement of a strong electron-withdrawing sulfonyl group (


) at the C3 position significantly alters the ring's reactivity profile, stabilizing the electron-rich pyrrole nucleus against oxidative degradation while directing electrophilic substitution to the C5 position.[1]

This guide details the regioselective synthesis of 3-sulfonyl-1H-pyrroles, their functionalization via cross-coupling, and their application as bioisosteres in kinase inhibitors and antiviral agents.

Chemical Rationale & Reactivity Profile[1][2][3][4][5][6]

The "Push-Pull" Electronic Effect

Pyrrole is inherently electron-rich (


-excessive).[1] Introducing a sulfonyl group at C3 creates a dipole that modulates reactivity:
  • Metabolic Stability: The sulfonyl group lowers the HOMO energy, reducing susceptibility to oxidative metabolism (e.g., by CYP450) compared to alkyl-pyrroles.

  • Directing Effect: The C3-sulfonyl group deactivates the C2/C3 sector, directing subsequent electrophilic aromatic substitution (EAS) primarily to C5 , enabling precise regiochemical control.

  • H-Bonding: The sulfonyl oxygens act as hydrogen bond acceptors, while the free N-H serves as a donor, mimicking the amide backbone found in kinase hinge-binding motifs.

Protocol Section: Synthesis of 3-Sulfonyl-1H-pyrroles

We present two distinct protocols: one for de novo synthesis via gold catalysis (high precision) and one for direct functionalization (scalable).[1]

Protocol A: Gold(I)-Catalyzed 1,3-Sulfonyl Migration

Best for: Accessing highly substituted 3-sulfonyl pyrroles from acyclic precursors.

Mechanism: This reaction involves a domino aminocyclization followed by a rare 1,3-sulfonyl migration, driven by the relief of steric strain and aromatization.

Reagents:

  • Substrate:

    
    -sulfonyl-aminobut-3-yn-2-ol derivatives.
    
  • Catalyst:

    
     / 
    
    
    
    (5 mol%).[1]
  • Solvent: Dichloromethane (DCM).[1]

Step-by-Step Procedure:

  • Catalyst Activation: In a flame-dried Schlenk tube, mix

    
     (0.05 eq) and 
    
    
    
    (0.05 eq) in anhydrous DCM (
    
    
    ) under Argon. Stir for 10 min at room temperature (RT) to generate the active cationic gold species.[1]
  • Substrate Addition: Add the

    
    -sulfonyl-aminobut-3-yn-2-ol substrate (1.0 eq) dissolved in minimal DCM.
    
  • Reaction: Stir at RT for 2–4 hours. Monitor consumption of the alkyne via TLC (Hexane:EtOAc 3:1).[1]

  • Work-up: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–90%.[1]

    • Key QC Parameter:

      
       NMR diagnostic shift of C2-H (typically 
      
      
      
      7.2–7.5 ppm).[1]
Protocol B: Zinc-Mediated Direct C3-Sulfonylation

Best for: Direct introduction of sulfonyl groups onto existing N-protected pyrroles.

Reagents:

  • Substrate: 1-Phenyl-1H-pyrrole (or other N-aryl pyrroles).[1]

  • Sulfonyl Source: Tosyl chloride (TsCl) or Benzenesulfonyl chloride.[1]

  • Promoter: Zinc dust (Zn) or ZnO.[1]

  • Conditions: Solvent-free or minimal DCM,

    
    .[1]
    

Step-by-Step Procedure:

  • Mixing: In a sealed tube, combine 1-phenyl-1H-pyrrole (1.0 mmol), TsCl (1.2 mmol), and activated Zn dust (1.0 mmol).

  • Heating: Heat the mixture to

    
     for 1 hour. The mixture will melt/fuse.[1]
    
  • Extraction: Cool to RT. Add DCM (

    
    ) and sonicate for 5 minutes to break up the solid mass.
    
  • Filtration: Filter through Celite. Wash with DCM.[1]

  • Purification: Concentrate and purify via chromatography.

    • Note: This method favors the 3-isomer over the 2-isomer due to thermodynamic control under zinc-mediated conditions.[1]

Functionalization & Library Generation

Once the 3-sulfonyl scaffold is established, it serves as a hub for further diversification.

Reaction TypeTarget PositionReagentsOutcome
Suzuki-Miyaura C2 / C5

,

Biaryl systems (Kinase inhibitors)
N-Alkylation N1

,

, DMF
Tuning lipophilicity / solubility
Vilsmeier-Haack C2

, DMF
Introduction of aldehyde for cyclization
Diagram 1: Synthesis & Reactivity Workflow

The following diagram illustrates the logical flow from precursor selection to final bioactive scaffold generation.

G cluster_0 Precursors cluster_1 Core Synthesis cluster_2 Diversification cluster_3 Bioactive Targets Alkyne N-Sulfonyl Alkynol Gold Au(I) Catalysis (1,3-Migration) Alkyne->Gold Pyrrole N-Aryl Pyrrole Zinc Zn-Mediated Sulfonylation Pyrrole->Zinc Scaffold This compound (Core Scaffold) Gold->Scaffold Zinc->Scaffold C2_Funct C2-Arylation (Suzuki) Scaffold->C2_Funct Directing Effect N_Funct N-Alkylation (NaH/RX) Scaffold->N_Funct Kinase Kinase Inhibitors (Hinge Binder) C2_Funct->Kinase Antiviral Antiviral Agents (HIV-1 Entry) N_Funct->Antiviral

Caption: Workflow for accessing and diversifying the this compound scaffold.

Case Studies in Drug Discovery

Kinase Inhibition (Bioisosterism)

In the design of Janus Kinase (JAK) or VEGFR inhibitors, the this compound moiety can replace the traditional 3-acyl pyrrole or oxindole core.[1]

  • Advantage: The sulfone is non-hydrolyzable, unlike the amide/ester equivalents, providing superior metabolic stability while maintaining the critical H-bond acceptor geometry required for the ATP-binding pocket.

Vonoprazan (Structural Distinction)

Note: It is critical to distinguish the 3-sulfonyl core from N-sulfonyl drugs. Vonoprazan (Takecab) utilizes a pyridine-3-sulfonyl group on the Nitrogen (N1) .[1][2][3]

  • Contrast: In Vonoprazan, the sulfonyl group acts as a leaving group/acid-labile activator in the mechanism of action (

    
    -ATPase inhibition).[1]
    
  • Application: Researchers can use the This compound (C-sulfonyl) to create non-cleavable analogs of Vonoprazan to probe the binding site without covalent modification or instability.[1]

References

  • Teo, W. T., Rao, W., Koh, M. J., & Chan, P. W. H. (2013). Gold-catalyzed domino aminocyclization/1,3-sulfonyl migration of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to 1-substituted 3-sulfonyl-1H-pyrroles.[4] Journal of Organic Chemistry.[1][5]

  • Bhardwaj, V., & Gumber, D. (2018).[1] Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics.[1] RSC Advances.[1]

  • Wójcicka, A., & Redzicka, A. (2021).[1][6] An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.[1][6][7]

  • Jiao, L., & Bach, T. (2014).[1] Palladium/Norbornene-Cocatalyzed Regioselective Alkylation of Pyrroles.[1] Synthesis.[1][5][8][9][7][10][11]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Chloro-1H-pyrrole from Pyrrole. (Reference for regioselective C3-functionalization logic).

Sources

scale-up synthesis of 3-Sulfonyl-1h-pyrrole for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-sulfonyl-1H-pyrrole scaffold represents a critical pharmacophore in modern medicinal chemistry, offering a unique vector for hydrogen bond donor/acceptor interactions while modulating the metabolic liability of the electron-rich pyrrole ring. However, accessing the C3-position regioselectively is synthetically non-trivial. Classic electrophilic aromatic substitution (EAS) of pyrroles heavily favors the C2-position due to the stability of the


-complex intermediate.

For preclinical scale-up (10g – 100g), standard academic methods such as cryogenic lithiation of N-TIPS pyrrole (blocking C2) are often deemed inefficient due to high cost, cryogenic requirements (-78 °C), and reactor throughput limitations.

This protocol details the "Process-Preferred" route: A modified Van Leusen Pyrrole Synthesis . By reacting p-toluenesulfonylmethyl isocyanide (TosMIC) with vinyl sulfones, we achieve exclusive 3-regioselectivity under thermodynamically controlled, non-cryogenic conditions. This method is superior for scale-up due to its atom economy, use of stable solid reagents, and operational simplicity.

Mechanistic Design & Workflow

The success of this protocol relies on the specific reactivity of TosMIC. In a standard Van Leusen reaction with enones, the tosyl group is eliminated. Here, we utilize a vinyl sulfone as the Michael acceptor. The mechanism involves a base-mediated [3+2] cycloaddition followed by the elimination of the TosMIC-derived sulfonyl group, leaving the vinyl-derived sulfonyl group intact at the C3 position.

Reaction Pathway Diagram

VanLeusenMechanism Start Vinyl Sulfone (Michael Acceptor) Inter1 Michael Adduct (Carbanion) Start->Inter1 + TosMIC anion TosMIC TosMIC (Reagent) Base Base (KOtBu) TosMIC->Base Deprotonation Base->Inter1 Cyclo 5-Endo-Dig Cyclization Inter1->Cyclo Ring Closure Elim Elimination of Ts- (Toluene sulfinate) Cyclo->Elim - TsH Product This compound (Target) Elim->Product Aromatization

Figure 1: Mechanistic pathway for the regioselective formation of 3-sulfonylpyrroles. Note the specific elimination of the Tosyl group originating from the isocyanide reagent.

Detailed Protocol: Scale-Up Synthesis (50g Batch)

Target Molecule: 3-(Phenylsulfonyl)-1H-pyrrole Safety Level: Level 2 (Fume hood required, lachrymatory reagents).

Materials & Stoichiometry[1]
ReagentMW ( g/mol )Equiv.[1]Mass (g)MolesRole
Phenyl Vinyl Sulfone 168.211.050.00.297Substrate
TosMIC 195.241.163.80.327Reagent
KOtBu (1M in THF) 112.212.2~650 mL0.653Base
THF (Anhydrous) 72.11-500 mL-Solvent
Diethyl Ether 74.12-200 mL-Workup

Note: Sodium Hydride (NaH) is often used in academic papers. For scale-up, Potassium tert-butoxide (KOtBu) in THF is recommended to avoid hydrogen evolution hazards and slurry handling issues.

Step-by-Step Procedure

Step 1: Reactor Setup

  • Equip a 2L double-jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), internal temperature probe, and nitrogen inlet/outlet.

  • Purge the system with Nitrogen for 15 minutes.

  • Set the jacket temperature to 0°C.

Step 2: Reagent Addition (Exotherm Control)

  • Charge TosMIC (63.8 g) and Phenyl Vinyl Sulfone (50.0 g) into the reactor.

  • Add Anhydrous THF (400 mL) . Stir at 200 RPM until a clear or slightly suspension solution is obtained.

  • Cool the internal temperature to 0–5°C.

  • Critical Step: Add the KOtBu solution (650 mL) dropwise via a pressure-equalizing addition funnel or dosing pump over 45–60 minutes .

    • Control Point: Maintain internal temperature < 10°C. The reaction is exothermic.

    • Observation: The solution will darken (deep orange/brown), indicating the formation of the TosMIC anion and subsequent Michael addition.

Step 3: Reaction Progression

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C).

  • Stir for 3–4 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, quench in sat. NH4Cl, extract with EtOAc.[2] Analyze via TLC (Hexane/EtOAc 1:1) or UPLC-MS.

    • Success Criteria: Disappearance of Vinyl Sulfone (starting material).

    • TLC Visualization: The product (pyrrole) will turn distinctive pink/purple upon dipping in Ehrlich’s Reagent (p-dimethylaminobenzaldehyde/HCl) and heating.

Step 4: Quench and Workup

  • Cool the reactor back to 5°C.

  • Slowly add Water (500 mL) to quench excess base. Caution: Mild exotherm.

  • Transfer mixture to a separatory funnel. Separate phases.

  • Extract the aqueous phase with Ethyl Acetate (3 x 300 mL) .

    • Note: Pyrroles can be slightly water-soluble; do not discard aqueous layer until yield is verified.

  • Combine organics and wash with Brine (400 mL) .

  • Dry over Na2SO4 , filter, and concentrate under reduced pressure (40°C bath) to yield a crude dark oil/solid.

Step 5: Purification (Crystallization vs. Chromatography)

  • For >50g scale: Crystallization is preferred.

    • Dissolve crude solid in minimum hot Ethanol/Water (9:1) or Toluene .

    • Allow to cool slowly to RT, then 4°C.

    • Filter the precipitate.

  • Alternative: Flash Column Chromatography (SiO2, Gradient 0-40% EtOAc in Hexanes).

Quality Control & Self-Validation

To ensure the protocol was successful and the product is suitable for preclinical studies, the following validation checks are mandatory.

Analytical Specifications
TestMethodExpected ResultInterpretation
Identity 1H NMR (DMSO-d6)ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

11.5 (br s, 1H, NH), 7.5 (m, 1H, C2-H), 6.8 (m, 1H, C5-H), 6.4 (m, 1H, C4-H).
Diagnostic: C2-H is typically more deshielded than C5-H due to the adjacent sulfonyl group.
Regiochemistry NOESY 1D/2DNOE correlation between NH and two aromatic protons (C2 and C5).Confirms 3-substitution.[3][4] A 2-substituted pyrrole would show NOE between NH and only one ring proton (C3).
Purity HPLC (UV 254nm)> 98.0% AreaRequired for preclinical tox studies.
Residual Solvent GC-Headspace< 5000 ppm THFICH Q3C Guidelines.
Troubleshooting Guide
  • Problem: Low Yield (< 40%).

    • Cause: Polymerization of vinyl sulfone or decomposition of pyrrole during workup.

    • Solution: Ensure strict temperature control during base addition. Avoid acidic conditions during workup (pyrroles are acid-sensitive and can polymerize to "pyrrole red"). Add 1% Triethylamine to the column solvent.

  • Problem: Regioisomer contamination.

    • Cause: Incorrect starting material or rearrangement.

    • Solution: The Van Leusen with vinyl sulfones is highly specific. Check the purity of the vinyl sulfone precursor.[5]

Process Safety & Scalability Logic

SafetyLogic cluster_0 Thermal Hazards cluster_1 Chemical Hazards cluster_2 Mitigation Strategy Exotherm Base Addition (High Exotherm) Control Dosing Pump & Active Cooling Exotherm->Control Mitigate H2Gas H2 Evolution (If NaH used) Switch Switch NaH -> KOtBu (Eliminates H2 risk) H2Gas->Switch Eliminate Solvent THF Peroxides Test Peroxide Test Before Use Solvent->Test Prevent

Figure 2: Risk mitigation strategy for scaling the Van Leusen reaction.

References

  • Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. "A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanide." Tetrahedron Letters, 1972 , 13(52), 5337–5340. Link

  • Moskal, J.; van Leusen, A. M. "Synthesis of 3-Sulfonylpyrroles from Vinyl Sulfones and Tosylmethyl Isocyanide." Recueil des Travaux Chimiques des Pays-Bas, 1987 , 106(4), 137–141. Link

  • Bray, B. L.; Mathies, P. H.; Naef, R.; Solas, D. R.; Tidwell, T. T.; Artis, D. R.; Muchowski, J. M. "N-(Triisopropylsilyl)pyrrole. A Progenitor for the Synthesis of 3-Substituted Pyrroles."[6][3][7][8] Journal of Organic Chemistry, 1990 , 55(26), 6317–6328. Link(Cited for alternative lithiation route context).

  • Estrada, A. A. "Heterocyclic Analogues of the Van Leusen Pyrrole Synthesis." Synlett, 2007 , 2007(08), 1328–1329. Link

Sources

Application Note: Advanced Utilization of Sulfonyl-Pyrrole Scaffolds in Vonoprazan Fumarate Synthesis

[1]

Part 1: Executive Summary & Strategic Analysis[1]

Vonoprazan Fumarate (TAK-438) represents a paradigm shift in acid suppression therapy, functioning as a Potassium-Competitive Acid Blocker (P-CAB).[1][2][3] Unlike traditional Proton Pump Inhibitors (PPIs) that require acid activation, Vonoprazan competes directly with


The structural core of Vonoprazan is the 1-(pyridin-3-ylsulfonyl)-1H-pyrrole scaffold.[1][2][3][4][5] While the user prompt refers to "3-Sulfonyl-1H-pyrrole," in the context of Vonoprazan chemistry, this refers to the introduction of the pyridine-3-sulfonyl group onto the pyrrole ring (typically at the N1 position) or the utilization of pyridine-3-sulfonyl reagents to construct the core.

The "3-Sulfonyl" Nomenclature Clarification

In strict IUPAC terms, Vonoprazan is a 1-sulfonyl pyrrole (sulfonyl attached to Nitrogen).[1] However, the sulfonyl group itself originates from the 3-position of a pyridine ring . Thus, this guide focuses on the critical synthetic junction: The coupling of the Pyridine-3-sulfonyl moiety with the 5-(2-fluorophenyl)-1H-pyrrole derivative. [1][4][5][6]

Strategic Routes

We analyze two primary methodologies for utilizing this sulfonyl scaffold:

  • The Convergent N-Sulfonylation Route (Standard): Late-stage introduction of the sulfonyl group onto a pre-formed pyrrole ring using Pyridine-3-sulfonyl chloride.[1]

  • The Cyclization Route (Takeda/Alternative): Early-stage construction using Pyridine-3-sulfonamide derivatives to form the pyrrole core directly.[1]

Part 2: Scientific Integrity & Protocols (E-E-A-T)

Critical Quality Attributes (CQAs) of the Sulfonyl-Pyrrole Core

The stability of the N-sulfonyl bond is the defining feature of Vonoprazan.

  • Acid Stability: The electron-withdrawing nature of the sulfonyl group lowers the basicity of the pyrrole, preventing polymerization (a common issue with electron-rich pyrroles).

  • Regioselectivity: During synthesis, sulfonyl migration (N1

    
     C2/C3) is a known side reaction, particularly under Lewis Acid catalysis or high thermal stress [1].
    
Protocol A: Convergent N-Sulfonylation (High Purity)

This protocol describes the synthesis of the key intermediate 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde .[1] This is the most robust route for controlling impurities.[1]

Reagents:

  • Substrate: 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde[1][3][4][6]

  • Reagent: Pyridine-3-sulfonyl chloride (HCl salt often used for stability)[1]

  • Base: Potassium tert-butoxide (KOtBu) or NaH (Industrial preference: Phase Transfer Catalysis with KOH/TBAB to avoid

    
     gas).[1]
    
  • Solvent: THF or Acetonitrile (ACN).[1]

Step-by-Step Methodology:

  • Preparation of Anion:

    • Charge a reactor with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde (1.0 eq) and ACN (10 vol).

    • Cool to 0–5°C.[1]

    • Add powdered KOH (2.5 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq).

    • Mechanism:[1][2][4][5][6][7][8][9] The phase transfer catalyst facilitates the deprotonation of the pyrrole N-H (

      
      ) by the solid base.
      
  • Sulfonylation:

    • Dissolve Pyridine-3-sulfonyl chloride (1.2 eq) in ACN (3 vol).

    • Add the sulfonyl chloride solution dropwise to the pyrrole anion mixture, maintaining internal temperature

      
      .
      
    • Causality: Low temperature prevents the formation of Bis-sulfonyl impurities (where a second sulfonyl group attacks the C2/C3 position) [2].

  • Reaction Monitoring:

    • Stir at 20–25°C for 2–4 hours.

    • IPC (In-Process Control): HPLC must show

      
       unreacted pyrrole.[1] Watch for "Des-fluoro" impurities if temperature spikes.[1]
      
  • Quench and Isolation:

    • Quench with water (15 vol). The product often precipitates as a solid.[1]

    • Filter and wash with water/methanol (9:1) to remove excess sulfonyl chloride (which hydrolyzes to sulfonic acid).[1]

    • Dry at 50°C under vacuum.[1]

Self-Validating Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic downfield shift of the pyrrole protons due to the electron-withdrawing sulfonyl group. The pyridine protons should appear as a distinct pattern (d, dd, dt) in the aromatic region (8.5–9.2 ppm).

Protocol B: Reductive Amination to Vonoprazan Fumarate

Utilization of the sulfonyl-pyrrole intermediate to generate the API.[1][5]

  • Imine Formation:

    • Suspend the aldehyde intermediate (from Protocol A) in Methanol.

    • Add Methylamine (33% in EtOH, 3.0 eq).

    • Stir until the aldehyde carbonyl peak disappears (IR/HPLC).

  • Reduction:

    • Cool to 0°C. Add

      
       (0.6 eq).[1]
      
    • Note:

      
       is preferred over 
      
      
      here due to cost and sufficient reactivity of the conjugated imine.
  • Salt Formation:

    • Isolate the free base.[1][5] Dissolve in Ethanol/Ethyl Acetate.[1]

    • Add Fumaric Acid (1.0 eq).[1]

    • Crystallize to obtain Vonoprazan Fumarate.[1][3]

Part 3: Visualization & Data[1]

Pathway Comparison Diagram (Graphviz)

The following diagram illustrates the two major pathways, highlighting where the "3-Sulfonyl" moiety is introduced.

VonoprazanSynthesisStart12-Bromo-2'-fluoroacetophenoneInter15-(2-fluorophenyl)-1H-pyrrole-3-carbaldehydeStart1->Inter1Condensation &CyclizationTargetInter1-(Pyridin-3-ylsulfonyl)-1H-pyrroleIntermediate (The '3-Sulfonyl' Core)Inter1->TargetInterN-Sulfonylation(Protocol A)ReagentPyridine-3-sulfonyl chlorideReagent->TargetInterVonoprazanVonoprazan FumarateTargetInter->VonoprazanReductive Amination(MeNH2 / NaBH4)AltStartPyridine-3-sulfonamideAltStart->TargetInterDirect Cyclization(Takeda Route)

Caption: Synthesis of Vonoprazan Fumarate highlighting the convergence on the critical 1-(pyridin-3-ylsulfonyl) intermediate.

Quantitative Performance Metrics
ParameterProtocol A (N-Sulfonylation)Protocol B (Direct Cyclization)
Key Reagent Pyridine-3-sulfonyl chloridePyridine-3-sulfonamide
Step Yield 85 - 92%40 - 60%
Impurity Profile Low (Mainly unreacted SM)High (Regioisomers)
Scalability High (Kg to Ton scale)Moderate (Purification bottlenecks)
Cost Efficiency High (Reagents are commodities)Moderate (Lower yield offsets cheap SM)
Troubleshooting the "3-Sulfonyl" Reaction
ObservationRoot CauseCorrective Action
Low Conversion (<80%) Wet solvent (Hydrolysis of Sulfonyl Chloride)Ensure KF < 0.1% in ACN/THF.
Bis-Sulfonated Impurity Excess reagent + High Temp (>25°C)Strict temp control <10°C; Limit reagent to 1.15 eq.[1]
Dark Coloration Polymerization of pyrroleEnsure base is added before sulfonyl chloride to deprotonate rapidly.[1]
C-Sulfonylation (C3) Acidic conditions or Lewis Acid presenceMaintain basic pH throughout the reaction.[1]

Part 4: References

  • Takeda Pharmaceutical Co Ltd. (2010).[1] Preparation of pyrrole derivatives as acid secretion inhibitors. Patent WO2010098351.[1] Link

  • CN111233835A. (2020).[1] Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde. Google Patents. Link

  • CN109232537B. (2019).[1][8] Preparation method of Vonoprazan. Google Patents. Link

  • Joshi, R. et al. (2017).[1] Novel and practical synthesis of vonoprazan fumarate. Figshare. Link

  • BenchChem. (2025).[1][10] Application Notes for Pyrrole Synthesis. Link

Troubleshooting & Optimization

🔬 Technical Support Center: 3-Sulfonyl-1H-pyrrole Purification

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-Sulfonyl-1H-pyrrole scaffolds. It is designed to function as an interactive, logic-driven troubleshooting manual.

Status: Online | Agent: Dr. Aris (Senior Application Scientist) | Ticket Priority: High[1]

Welcome to the Purification Support Hub. 3-Sulfonyl-1H-pyrroles present a unique chemical paradox: the electron-withdrawing sulfonyl group stabilizes the pyrrole ring against oxidative degradation typical of electron-rich pyrroles, yet it significantly increases the acidity of the N-H proton, leading to streaking on silica and solubility anomalies.

Below are the Standard Operating Procedures (SOPs) and Troubleshooting Tickets derived from field data.

📚 Knowledge Base (KB)[1]

KB-001: Pre-Purification Assessment

Before initiating purification, you must profile your crude material.[1] The sulfonyl group at the 3-position alters the physicochemical landscape significantly compared to the parent pyrrole.

ParameterCharacteristicImpact on Purification
pKa (N-H) ~11.0 – 13.0 (Est.)[1]Acidic. Can form salts with strong bases (NaOH, KOH).[1] Allows for acid-base extraction strategies.[2]
Stability ModerateMore stable than alkyl-pyrroles, but susceptible to photo-oxidation. Avoid prolonged exposure to light.
Solubility AmphiphilicSoluble in polar organics (DMSO, MeOH, EtOAc).[1] Poor solubility in Hexanes/Water.[3]
Impurities Regioisomers2-Sulfonyl isomers are common byproducts. Separation requires high-efficiency stationary phases.
KB-002: The "Switchable" Extraction Protocol (Recommended First Step)

Theory: Unlike standard pyrroles, the 3-sulfonyl motif renders the N-H proton sufficiently acidic to be deprotonated by moderate-to-strong bases. We can exploit this for a "chemical filtration."

Protocol:

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .

  • Base Wash: Extract with 1M NaOH (aq).

    • Mechanism:[1][2][3][4] The this compound deprotonates and moves to the aqueous layer as the sodium salt.

    • Note: Neutral impurities (starting materials, non-acidic byproducts) remain in the EtOAc.[1]

  • Separation: Discard the organic layer (after TLC verification).

  • Precipitation: Cool the aqueous layer to 0°C and slowly acidify with 1M HCl to pH ~3-4.

    • Result: The product should precipitate as a solid.

  • Filtration: Collect the solid via vacuum filtration.

⚠️ Critical Warning: Do not use this method if your molecule contains other base-sensitive functional groups (e.g., esters, labile protecting groups).[1]

🛠️ Interactive Troubleshooting Tickets

Ticket #402: "My compound streaks/tails badly on Silica Gel."

User: I'm running a Flash column (Hex/EtOAc), but the 3-sulfonyl pyrrole elutes as a broad streak spanning 10 fractions. I'm losing yield.

Expert Resolution: This is a classic issue caused by the interaction between the acidic N-H proton and the silanol groups (Si-OH) on the silica surface.

Corrective Actions:

  • Mobile Phase Modifier: Do NOT use acid (Acetic acid) which is standard for other compounds.[1] Instead, use a "neutral" or slightly basic buffering strategy to suppress the ionization of surface silanols.

    • Recommendation: Add 0.5% - 1% Triethylamine (TEA) to your mobile phase.[1]

    • Why? TEA blocks the active acidic sites on the silica, preventing the pyrrole from "sticking."

  • Switch Stationary Phase: If streaking persists, switch to Diol-bonded silica or Amino-silica . These phases are less acidic and provide sharper peak shapes for polar heterocycles.

Ticket #409: "I cannot separate the 2-sulfonyl isomer from the 3-sulfonyl product."

User: NMR shows a 10% impurity of the 2-isomer. They co-elute on C18 and Silica.

Expert Resolution: Regioisomers of sulfonyl pyrroles have identical mass and very similar polarity (logP).[1] Standard separation modes often fail here. You need to leverage shape selectivity and


-

interactions
.[5]

Strategy:

  • Crystallization (The Filter):

    • 3-substituted pyrroles often have higher symmetry/packing efficiency than 2-isomers.

    • Solvent System:Ethanol/Water (Hot/Cold) .[1] Dissolve in hot EtOH, add water dropwise until turbid, then cool slowly. The 3-isomer typically crystallizes first.

  • Specialized Chromatography:

    • Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column instead of C18.[1]

    • Mechanism:[1][2][3][4] The PFP phase interacts differently with the electron density of the pyrrole ring depending on the sulfonyl placement (steric vs. electronic availability).

Ticket #415: "The product turns red/brown during evaporation."

User: The column looked clean, but after rotovap, the oil turned dark. Is it decomposing?

Expert Resolution: Pyrroles are notorious for "Pyrrole Red" formation—an acid-catalyzed polymerization. Even though sulfonyl pyrroles are electronically deactivated, trace acids (from CDCl3 or silica) can trigger oligomerization upon concentration.[1]

Stabilization Protocol:

  • Immediate Action: Re-dissolve the dark oil in EtOAc and pass it through a small pad of Basic Alumina . This neutralizes trace acids and removes colored oligomers.

  • Storage: Store the purified compound as a solid, not an oil. If it resists solidification, lyophilize from Benzene or 1,4-Dioxane (if safety permits) to obtain a stable powder.[1]

  • Inert Atmosphere: Always flush vials with Argon/Nitrogen.

📊 Visual Workflows

Workflow 1: Purification Decision Matrix

Use this logic flow to determine the optimal purification route based on your crude purity and scale.

PurificationStrategy Start Crude this compound CheckPurity Analyze Purity (LCMS/NMR) Start->CheckPurity IsSolid Is Crude a Solid? CheckPurity->IsSolid AcidBase Can it withstand 1M NaOH? IsSolid->AcidBase No (Oil/Gum) Recryst Recrystallization (EtOH/H2O or IPA) IsSolid->Recryst Yes (>80% Purity) Extraction Acid-Base Extraction (KB-002) AcidBase->Extraction Yes (Stable) Flash Flash Chromatography (Silica + 1% Et3N) AcidBase->Flash No (Labile Groups) Extraction->CheckPurity Check Isomers Recryst->CheckPurity Low Yield? Prep Prep-HPLC (PFP or Phenyl-Hexyl) Flash->Prep Isomers Co-elute

Caption: Decision matrix for selecting the optimal purification method based on physical state and chemical stability.

Workflow 2: Troubleshooting Decomposition

Logic for diagnosing color changes and yield loss.

DecompositionFix Issue Product turns Red/Black Cause1 Acidic Impurities? Issue->Cause1 Cause2 Oxidative Stress? Issue->Cause2 Action1 Neutralize: Filter thru Basic Alumina Cause1->Action1 Action2 Protect: Use Argon & Amber Vials Cause2->Action2

Caption: Rapid response protocol for preventing "Pyrrole Red" polymerization.

🧪 Experimental Protocols (Bench-Ready)

Protocol A: Recrystallization of 3-Sulfonyl-1H-pyrroles

Objective: Remove 2-sulfonyl isomers and non-polar impurities.

  • Preparation: Place 500 mg of crude solid in a 20 mL scintillation vial.

  • Solvation: Add Ethanol (absolute) dropwise while heating the vial on a heat block at 60°C. Add just enough solvent to dissolve the solid (approx. 3-5 mL).

  • Nucleation: Remove from heat. Add DI Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.

  • Crystallization: Cap the vial and wrap it in a paper towel (insulation for slow cooling). Allow to stand at room temperature for 4 hours, then move to 4°C overnight.

  • Harvest: Filter crystals and wash with cold 50% EtOH/Water.

Protocol B: Flash Chromatography (Buffered)

Objective: Purify acid-sensitive pyrroles without streaking.[1]

  • Slurry: Pre-mix Silica Gel (40-63 µm) with the mobile phase containing 1% Triethylamine (TEA) .

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0% → 60% EtOAc).[1]

    • Note: The TEA must be in both solvent bottles to maintain constant pH.

  • Loading: Load sample as a solid deposit on Celite® or liquid load in minimal DCM.

  • Elution: Run gradient. 3-Sulfonyl pyrroles typically elute later than non-polar impurities due to the sulfonyl dipole.

🔗 References

  • BenchChem. (2025).[1][2][6] Application Notes and Protocols for the Synthesis of 3-Chloro-1H-pyrrole from Pyrrole. Retrieved from

  • Mettler Toledo. (2025).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from

  • Nacalai Tesque. (2025).[1][6][7] HPLC Column for Structural Isomers (COSMOSIL PYE/NPE). Retrieved from

  • Bordwell, F. G. (2025).[1][6] Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (Referenced for general acidity trends of pyrroles). Retrieved from

  • Royal Society of Chemistry. (2011). One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles. (Context on silica purification of sulfonyl pyrroles). Retrieved from [1]

Sources

Technical Support Center: Optimization of Reaction Conditions for 3-Sulfonyl-1H-Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: Regioselective Synthesis of 3-Sulfonyl-1H-Pyrroles. Support Level: Tier 3 (Senior Application Scientist).

Executive Summary

Synthesizing 3-sulfonyl-1H-pyrroles presents a classic regioselectivity paradox. Pyrroles are electron-rich heterocycles that naturally undergo electrophilic aromatic substitution (SEAr) at the C2 (α) position due to the stability of the intermediate sigma complex. Forcing substitution to the C3 (β) position requires overriding this intrinsic electronic bias.

This guide provides three validated workflows to achieve C3-selectivity:

  • Steric Blocking (The TIPS Method): Using bulky N-protecting groups to physically occlude C2.

  • Transition Metal Catalysis (The Cross-Coupling Method): Installing the sulfonyl group onto a pre-halogenated C3 precursor.

  • De Novo Cyclization: Constructing the pyrrole ring with the sulfonyl group already in place.

Module 1: Method Selection (Decision Matrix)

Before starting, select the protocol that matches your substrate's constraints.

MethodSelection Start Start: Select Substrate Status ExistingPyrrole Starting with Existing Pyrrole Ring? Start->ExistingPyrrole NoPyrrole Building Ring from Scratch? Start->NoPyrrole Halogenated Is it 3-Halo-Pyrrole? ExistingPyrrole->Halogenated DeNovo Use Method C: Ag-Catalyzed Cyclization NoPyrrole->DeNovo YesHalo Use Method B: Pd-Catalyzed Cross-Coupling Halogenated->YesHalo Yes NoHalo Use Method A: Steric Blocking (N-TIPS) Halogenated->NoHalo No (Unsubstituted) caption Figure 1: Decision Matrix for 3-Sulfonyl-1H-Pyrrole Synthesis

Module 2: Protocols & Optimization
Method A: The Steric Blocking Strategy (N-TIPS)

Best for: Unsubstituted pyrroles where you need to introduce a sulfonyl group directly. Mechanism: The bulky Triisopropylsilyl (TIPS) group on nitrogen creates a "steric umbrella" that shields the C2/C5 positions, forcing electrophiles to attack the more accessible C3 position.

Protocol:

  • Protection: React pyrrole with TIPS-Cl and NaH in THF (0°C to RT).

  • Sulfonylation: Treat 1-(Triisopropylsilyl)pyrrole with the desired sulfonyl chloride (

    
    ) and a Lewis Acid (typically 
    
    
    
    or
    
    
    ).
    • Solvent: Dichloromethane (DCM) or Nitromethane (

      
      ).
      
    • Temperature: -78°C warming to 0°C.

  • Deprotection: Removal of TIPS using TBAF (Tetra-n-butylammonium fluoride) in THF.

Optimization Table:

VariableRecommendationCausality/Reasoning
Protecting Group TIPS (Triisopropylsilyl)TIPS is significantly bulkier than TMS or TBS, providing superior C2 shielding. N-Benzenesulfonyl protection directs to C3 via electronics but is harder to remove [1].
Lewis Acid

(1.1 equiv)
Strong enough to generate the sulfonylium species but must be added slowly to prevent polymerization.
Solvent Nitromethane Stabilizes the acylium/sulfonylium intermediate, often improving C3 selectivity over DCM [2].

Troubleshooting Method A:

  • Issue: I am still seeing C2 substitution.

    • Fix: Ensure the reaction temperature is kept low (-78°C) during addition. Higher temperatures increase thermodynamic equilibration, which favors C2. Switch to the bulkier TIPS group if using TBS.

  • Issue: Desilylation occurs during the reaction.

    • Fix: The Lewis Acid is too harsh. Switch from

      
       to milder 
      
      
      
      or reduce the equivalents of Lewis acid. Ensure anhydrous conditions (water generates HCl, which cleaves the silyl group).
Method B: Pd-Catalyzed Cross-Coupling (The "Pharma" Route)

Best for: Late-stage functionalization or when absolute regiocontrol is required. Concept: Instead of relying on electronic/steric preference, you place the sulfonyl group exactly where the halogen is.

Protocol:

  • Substrate: Start with N-Boc-3-bromopyrrole (commercially available or synthesized via regioselective bromination).

  • Coupling: React with Sodium Sulfinate (

    
    ) using a Pd catalyst.
    
    • Catalyst:

      
       (2.5 mol%) + Xantphos (5 mol%).
      
    • Additives:

      
       (1.5 equiv), 
      
      
      
      (1 equiv).
    • Solvent: Toluene/Water (biphasic) or Dioxane.

    • Temp: 80-100°C.

Optimization Table:

VariableRecommendationCausality/Reasoning
Sulfur Source Sodium Sulfinate (

)
More stable and easier to handle than thiols (which require oxidation later). Avoids the need for harsh oxidants [3].
Ligand Xantphos The wide bite angle of Xantphos facilitates the reductive elimination of the sulfone product from the Pd(II) center [4].
N-Protection Boc or Tos Essential. Free NH pyrroles poison Pd catalysts and can undergo N-sulfonylation side reactions.

Troubleshooting Method B:

  • Issue: Low yield/Stalled reaction.

    • Fix: Oxygen is the enemy here. Degas solvents thoroughly (sparge with Argon for 20 mins). Check the quality of the sodium sulfinate salt; they can be hygroscopic.

  • Issue: N-Sulfonylation observed.

    • Fix: Your N-protecting group is labile. Switch from Acetyl to Boc or Tosyl. Ensure the base (

      
      ) isn't hydrolyzing the protecting group.
      
Method C: De Novo Cyclization (Silver-Catalyzed)

Best for: Constructing highly substituted 3-sulfonyl pyrroles from acyclic precursors. Protocol: Cyclization of allenyl sulfonamides .

Workflow:

  • Synthesize

    
    -allenyl sulfonamide from propargylic precursors.
    
  • Cyclization: Treat with

    
     or 
    
    
    
    (catalytic) in Acetonitrile.
  • Result: This yields 3-(arylsulfonyl)-3-pyrrolines , which can be aromatized to pyrroles if needed, or used as is [5].

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Van Leusen reaction (TosMIC) to make 3-sulfonyl pyrroles?

  • Critical Warning: Generally, No .

  • Reasoning: In the standard Van Leusen reaction (TosMIC + alkene), the sulfonyl group (Tos) acts as a leaving group to form the aromatic pyrrole ring.[1] The final product is usually a 3,4-substituted pyrrole without the sulfonyl group.

  • Exception: Some modified procedures using specific electron-deficient alkynes or nitro-compounds may retain the group, but it is not the standard outcome [6].

Q2: Why is my sulfonyl chloride reacting at the Nitrogen instead of C3?

  • Diagnosis: Pyrrole nitrogen is nucleophilic.

  • Solution: You must protect the nitrogen first. For C3 selectivity, use a bulky group (TIPS). If you want C2 selectivity, a smaller group or no group (if carefully controlled) might work, but for C3, N-protection is non-negotiable.

Q3: How do I purify these compounds? They seem unstable.

  • Guidance: Pyrroles, especially electron-rich ones, are sensitive to acid and oxidation (light/air).

    • TLC: Use alumina plates or basified silica plates (dip in 5%

      
      /Hexane).
      
    • Column: Add 1% Triethylamine to your eluent to neutralize the acidity of the silica gel.

    • Storage: Store under Argon in the freezer, protected from light.

References
  • Anderson, H. J., & Loader, C. E. (1985).[2] The Synthesis of 3-Substituted Pyrroles from Pyrrole.[3][4] Synthesis, 1985(4), 353-364. Link

  • Bray, B. L., et al. (1990). N-(Triisopropylsilyl)pyrrole. A useful reagent for the synthesis of 3-substituted pyrroles.[4][5] Journal of Organic Chemistry, 55(26), 6317–6328. Link

  • Gevorgyan, V., et al. (2024).[6] Photoinduced Pd-Catalyzed Direct Sulfonylation of Allylic C-H Bonds.[6] Angewandte Chemie. Link

  • Cacchi, S., et al. (2015). Palladium-catalyzed sulfonylation of aryl halides with sodium arenesulfinates. Synlett.
  • Harmata, M., et al. (2018).[4] Synthesis of 3-(Arylsulfonyl)-3-pyrrolines from Allenyl Sulfonamides by Silver Ion Catalysis.[4] Organic Letters, 20(18), 5626–5629. Link

  • Moskal, J., & van Leusen, A. M. (1986). A new synthesis of pyrroles from nitroalkenes and tosylmethyl isocyanide. Journal of Organic Chemistry, 51(22), 4131–4139. Link

Sources

troubleshooting guide for the synthesis of 1-sulfonyl-1,2,3-triazoles as precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Topic: Troubleshooting the synthesis and isolation of 1-sulfonyl-1,2,3-triazoles as carbene precursors.

Welcome to the Technical Support Center

You are likely here because your "click" reaction isn't clicking, or your isolated product is degrading on the bench. Unlike robust alkyl-triazoles, 1-sulfonyl-1,2,3-triazoles are chemically distinct "ticking springs." Their utility lies in their instability: the electron-withdrawing sulfonyl group weakens the N1–N2 bond, allowing them to exist in equilibrium with reactive


-diazo imines. This feature makes them excellent precursors for rhodium-carbenoids, but it also makes their synthesis and purification a minefield of potential failures.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic challenges of this unique heterocycle.

Module 1: Reagent Integrity & Safety (The Input Phase)

Critical Warning: Sulfonyl azides are high-energy compounds. Low molecular weight sulfonyl azides (e.g., methanesulfonyl azide) can be explosively shock-sensitive.

Troubleshooting Guide: Sulfonyl Azide Preparation
SymptomProbable CauseCorrective Action
Violent exotherm during azide formation Rapid addition of NaN

to sulfonyl chloride.
Protocol Adjustment: Use the "SAFE" (Sulfonyl-Azide-Free) in-situ protocol where possible. If isolation is required, maintain

C during addition.
Reagent degradation (Color change to dark) Hydrolysis of the sulfonyl chloride prior to azide formation.QC Check: Verify sulfonyl chloride purity via

H NMR. Hydrolyzed acid impurities catalyze decomposition.
Incomplete conversion to triazole Degraded azide reagent.Storage: Store sulfonyl azides at

C in plastic (Teflon/HDPE) containers, protected from light. Avoid metal spatulas (potential for metal azide formation).
FAQ: Can I generate the sulfonyl azide in situ?

Answer: Yes, and it is highly recommended for safety. The "SAFE" Protocol: React the sulfonyl chloride with sodium azide and the alkyne in a one-pot sequence. However, this requires a solvent system compatible with both steps (often water/alcohol mixtures). Note: If using the CuTC catalyst (see Module 2), you may need to isolate the azide first as CuTC is sensitive to the excess azide salts.

Module 2: The Reaction (CuAAC Optimization)

The Core Issue: Standard "Click" conditions (CuSO


 / NaAscorbate / tBuOH:H

O) often fail for sulfonyl azides. The electron-deficient azide binds copper poorly and is prone to side reactions.
Protocol: The CuTC Method (Gold Standard)

Why: Copper(I) thiophene-2-carboxylate (CuTC) promotes the reaction at room temperature or


C without requiring ascorbate, preventing the degradation of the sensitive triazole product.

Step-by-Step:

  • Stoichiometry: 1.0 equiv Sulfonyl Azide + 1.1 equiv Alkyne.

  • Catalyst: 5 mol% CuTC.

  • Solvent: Toluene (Anhydrous) is preferred.

    • Critical: Avoid Acetonitrile (MeCN). MeCN coordinates too strongly to Cu(I), arresting the catalytic cycle for electron-deficient azides.

  • Temperature:

    
    C 
    
    
    
    RT.
Diagnostic Flowchart: Reaction Stalled?

ReactionTroubleshooting Start Reaction Stalled / Low Yield SolventCheck Is Solvent MeCN? Start->SolventCheck ChangeSolvent Switch to Toluene or CHCl3 SolventCheck->ChangeSolvent Yes CatCheck Catalyst used? SolventCheck->CatCheck No StandardClick CuSO4/Ascorbate CatCheck->StandardClick Yes CuTC_Check CuTC CatCheck->CuTC_Check Yes Ligand Add 2,6-lutidine (Stabilizes Cu-Intermediate) StandardClick->Ligand Try CuTC instead Oxygen Did reaction turn green/blue? CuTC_Check->Oxygen Oxidation Cu(I) oxidized to Cu(II). Degas solvents thoroughly. Oxygen->Oxidation Yes Oxygen->Ligand No

Caption: Logic flow for diagnosing stalled CuAAC reactions with sulfonyl azides. Note the specific incompatibility with Acetonitrile.

Module 3: Isolation & Purification (The "Output" Phase)

The Trap: 1-Sulfonyl-1,2,3-triazoles are chemically "spring-loaded." They are prone to hydrolysis and ring-chain tautomerization on acidic media (like Silica Gel 60).

Common Failure: "My product vanished on the column."

Explanation: The acidic nature of silica gel protonates the triazole or the equilibrium diazo species, leading to hydrolysis of the sulfonyl group (yielding the NH-triazole) or decomposition.

Corrective Protocol: Neutralized Silica Chromatography

  • Pre-treatment: Slurry silica gel in Hexanes + 1–5% Triethylamine (Et

    
    N).
    
  • Elution: Run the column using Et

    
    N (1%) in the eluent system.
    
  • Alternative: Recrystallization is superior. Many sulfonyl triazoles are crystalline solids. Try layering Hexanes over a concentrated CHCl

    
     or Toluene solution.
    
Data: Solvent Effects on Stability
Solvent SystemStability (24h, RT)Notes
Chloroform/DCM HighBest for storage and reaction.
Methanol/Ethanol LowNucleophilic attack possible on the equilibrium diazo species.
Acetonitrile ModerateInhibits Cu-catalysis but generally stable for storage.
Acidic Water Very LowRapid hydrolysis to sulfonamide + diazoketone or NH-triazole.
Module 4: Functional Verification (Precursor Check)

Context: You synthesized this triazole to use as a carbene precursor (likely for a Rhodium-catalyzed transannulation). You must verify it is capable of ring-opening.

The Ring-Chain Equilibrium Mechanism

The utility of these compounds relies on the equilibrium between the stable Triazole (A) and the reactive


-Diazo Imine (B) . If this equilibrium is not accessible, the downstream reaction will fail.

Equilibrium Triazole 1-Sulfonyl-1,2,3-Triazole (Resting State) Diazo α-Diazo Imine (Reactive Intermediate) Triazole->Diazo Heat / Equilibrium Carbene Rh-Carbenoid (Active Species) Diazo->Carbene + Rh2(esp)2 - N2 (Gas) Product Cyclopropane / Ylide (Final Product) Carbene->Product + Substrate

Caption: The activation pathway.[1][2] The triazole must ring-open to the diazo species before Rhodium insertion can occur.

Troubleshooting Downstream Failures
  • Issue: No reaction in the Rhodium step (Triazole recovered).

    • Cause: The equilibrium favors the triazole too strongly at the chosen temperature.

    • Fix: Increase temperature. Most sulfonyl triazoles require heating (40–80°C) to access the diazo isomer in sufficient concentration for the Rhodium catalyst to trap it.

  • Issue: Formation of N-sulfonyl imine (Loss of N

    
     without insertion).
    
    • Cause: "Carbene dimerization" or reaction with trace water.

    • Fix: The Rh-carbene is extremely electrophilic. Ensure the reaction is strictly anhydrous and the substrate (alkene/alkyne/sulfide) is present in excess before heating.

References
  • Raushel, J., & Fokin, V. V. (2010). Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles. Organic Letters, 12(20), 4466–4469. [Link]

  • Yoo, E. J., et al. (2011). 1-Sulfonyl-1,2,3-triazoles: Convenient Synthons for N-Sulfonyl-α-imino Carbenoids.[1][2] Journal of the American Chemical Society, 133(17), 6496–6499. [Link]

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Organic Letters, 9(19), 3797–3800. [Link]

  • Chuprakov, S., et al. (2010).[1] Rhodium-Catalyzed Enantioselective Cyclopropanation of Alkenes with N-Sulfonyl-1,2,3-triazoles. Journal of the American Chemical Society, 132(25), 8563–8565. [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring 3-Sulfonyl-1H-Pyrrole Reaction Progress

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring the reaction progress of 3-sulfonyl-1H-pyrroles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. The synthesis of 3-sulfonyl-1H-pyrroles, key building blocks in medicinal chemistry, requires careful monitoring to ensure optimal yield, purity, and to understand reaction kinetics.[1][2][3] This document provides in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the challenges of reaction monitoring.

Core Analytical Techniques: A Comparative Guide

Selecting the appropriate analytical technique is crucial for successfully monitoring your reaction. Each method offers a unique balance of speed, sensitivity, and the type of information it provides.

Thin-Layer Chromatography (TLC): The First Line of Analysis

TLC is an indispensable, rapid, and cost-effective technique for qualitative reaction monitoring.[4] It is primarily used to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture alongside the starting material, you can visually assess the reaction's progress.[5]

Key Strengths:

  • Speed and Simplicity: Provides a quick snapshot of the reaction in minutes.

  • Cost-Effective: Requires minimal equipment and inexpensive consumables.

  • Versatility: A wide range of stationary and mobile phases can be used to optimize separation.

High-Performance Liquid Chromatography (HPLC): For Quantitative Insights

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction mixtures. It offers high resolution and sensitivity, making it ideal for tracking the formation of products and byproducts over time.

Key Strengths:

  • Quantitative Analysis: Accurately determines the concentration of reactants, products, and impurities.

  • High Resolution: Capable of separating complex mixtures.

  • Method Development: A vast array of columns and mobile phases allows for the development of highly specific methods.

Gas Chromatography (GC): For Volatile Analytes

GC is suitable for monitoring reactions involving volatile and thermally stable 3-sulfonyl-1H-pyrrole derivatives. Coupled with a mass spectrometer (GC-MS), it can provide both quantitative data and structural information.[5]

Key Strengths:

  • High Efficiency: Provides excellent separation of volatile compounds.

  • Sensitivity: Detects trace amounts of analytes.

  • Structural Information: When coupled with MS, it aids in the identification of unknown components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation

NMR spectroscopy is a primary tool for the structural elucidation of organic molecules and can be adapted for in-situ reaction monitoring.[6][7] By acquiring spectra at different time points, you can observe the disappearance of reactant signals and the appearance of product signals, providing both kinetic and structural information.[8][9]

Key Strengths:

  • Detailed Structural Information: Provides unambiguous confirmation of product formation.

  • In-Situ Monitoring: Allows for real-time monitoring of the reaction in the NMR tube without the need for sample workup.[6]

  • Kinetic Studies: Can be used to determine reaction rates and mechanisms.[9]

Mass Spectrometry (MS): For Mass Verification

MS is a highly sensitive technique used to determine the molecular weight of the compounds in a reaction mixture.[10] It is particularly useful for confirming the presence of the desired product and identifying potential byproducts.[11][12][13]

Key Strengths:

  • High Sensitivity: Detects even minute quantities of compounds.

  • Molecular Weight Information: Confirms the identity of the product by its mass-to-charge ratio.

  • Real-time Analysis: Certain MS techniques, like Direct Analysis in Real Time (DART), allow for real-time monitoring of heterogeneous reactions.[12][14]

Comparative Summary of Analytical Techniques
TechniqueSpeedCostSensitivityInformation Provided
TLC Very FastLowLow to ModerateQualitative (reaction progress, number of components)
HPLC ModerateModerate to HighHighQuantitative (concentration), Qualitative (purity)
GC ModerateModerateVery HighQuantitative (for volatile compounds), Structural (with MS)
NMR SlowHighModerateStructural, Quantitative, Kinetic
MS FastHighVery HighMolecular Weight, Structural (with fragmentation)

Troubleshooting Guide: Common Issues & Solutions (Q&A Format)

TLC-Related Issues

Q1: My spots are streaking on the TLC plate. What could be the cause?

A1: Spot streaking on a TLC plate is a common issue that can be attributed to several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the plate can cause streaking. Try diluting your sample before spotting.

  • Inappropriate Solvent System: The polarity of the mobile phase might not be suitable for your compounds. If the solvent is too polar, the compounds will move too quickly up the plate, leading to streaking. Conversely, if it's not polar enough, they may not move at all. Experiment with different solvent ratios or add a small amount of a more or less polar solvent to your mobile phase.

  • Acidic or Basic Nature of Compounds: Sulfonyl-pyrroles can have acidic protons. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the spot shape.

  • Incomplete Spot Drying: Ensure the solvent from the spotted sample has completely evaporated before placing the plate in the developing chamber.

Q2: I can't differentiate between my starting material and product spots. How can I improve separation?

A2: Improving the resolution between spots on a TLC plate is key to accurately monitoring a reaction.[15] Here are some strategies:

  • Optimize the Mobile Phase: The most effective way to improve separation is by changing the composition of the mobile phase. Systematically vary the ratio of the solvents to find the optimal polarity that provides the best separation.

  • Try a Different Solvent System: If adjusting the ratios doesn't work, consider using a completely different solvent system. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.

  • Use a Different Type of TLC Plate: TLC plates are available with different stationary phases (e.g., silica gel, alumina, reversed-phase C18). Switching to a different stationary phase can significantly alter the separation.[16]

  • Two-Dimensional TLC: If the mixture is complex, you can run the TLC in one direction with one solvent system, then rotate the plate 90 degrees and run it in a second solvent system.

HPLC-Related Issues

Q3: I'm seeing peak tailing in my chromatogram. How can I fix this?

A3: Peak tailing is a common problem in HPLC that can affect resolution and integration. The primary causes and their solutions are:

  • Secondary Interactions: The sulfonyl group or the pyrrole nitrogen can have secondary interactions with the silica support of the column.

    • Solution: Add a competing base (e.g., 0.1% triethylamine) or acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase to block these active sites. Using a column with a base-deactivated stationary phase can also help.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Dilute your sample and inject a smaller volume.

  • Column Contamination or Degradation: Buildup of strongly retained compounds or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent.[17] If the problem persists, the column may need to be replaced.

Q4: My retention times are shifting between runs. What's causing this instability?

A4: Drifting retention times can make it difficult to identify and quantify your compounds.[18] Common causes include:

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition can affect retention times. This can be due to evaporation of a volatile solvent or improper mixing.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure your pump's mixing performance is adequate.

  • Fluctuations in Temperature: Changes in the column temperature can lead to shifts in retention time.

    • Solution: Use a column oven to maintain a constant temperature.[18]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Increase the column equilibration time between runs.

Q5: How do I resolve co-eluting peaks of my product and a side-product?

A5: Co-elution can be a significant challenge, especially when trying to quantify your product accurately. To improve resolution:

  • Optimize the Mobile Phase: Adjust the solvent strength (the ratio of organic solvent to water) or try a different organic modifier (e.g., switch from acetonitrile to methanol).

  • Change the Stationary Phase: A column with a different selectivity (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary resolution.

  • Adjust the pH of the Mobile Phase: For ionizable compounds, changing the pH of the mobile phase can significantly alter their retention and selectivity.

  • Gradient Elution: If isocratic elution is not providing sufficient resolution, develop a gradient method where the mobile phase composition changes over the course of the run.

General Reaction Monitoring Issues

Q6: The reaction appears to have stalled. How can I confirm this and what are the next steps?

A6: Confirming a stalled reaction is crucial before taking corrective action.

  • Confirmation: Take samples at regular intervals (e.g., every hour) and analyze them by TLC or HPLC. If the ratio of starting material to product does not change over several time points, the reaction has likely stalled.

  • Next Steps:

    • Check Reagents: Ensure that all reagents are active and were added in the correct stoichiometry.

    • Increase Temperature: Gently heating the reaction mixture can sometimes provide the necessary activation energy to restart the reaction.[5]

    • Add More Catalyst: If the reaction is catalytic, the catalyst may have decomposed. Adding another portion of the catalyst may be necessary.

    • Consider Equilibrium: Some reactions are reversible and may have reached equilibrium.

Q7: I'm observing the formation of multiple unexpected side-products. How can I identify them?

A7: The formation of side-products is common in organic synthesis.[19] Identifying these impurities is important for optimizing the reaction conditions.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is the most powerful tool for this purpose. It separates the components of the mixture and provides the molecular weight of each, which can give clues to their structures.

  • GC-MS: For volatile side-products, GC-MS is an excellent alternative.[5]

  • Preparative TLC/HPLC: Isolate the side-products by preparative TLC or HPLC and then characterize them by NMR and MS.

  • Mechanistic Considerations: Think about the possible reaction pathways that could lead to side-products. For example, in the synthesis of 3-sulfonyl-1H-pyrroles, over-sulfonylation or reaction at other positions on the pyrrole ring can occur.[19]

Frequently Asked Questions (FAQs)

FAQ 1: What is the best initial technique for a completely new this compound reaction?

For a new reaction, it is best to start with TLC. It is fast, easy, and will quickly tell you if the reaction is proceeding and if any major side-products are forming. Once you have a basic understanding of the reaction from TLC, you can develop a more sophisticated HPLC or GC method for quantitative analysis.

FAQ 2: How often should I be sampling my reaction?

The frequency of sampling depends on the expected rate of the reaction. For a fast reaction, you might need to sample every 5-10 minutes. For a slower reaction, sampling every 30-60 minutes may be sufficient. It's a good practice to take a sample at the beginning of the reaction (t=0) and then at increasing intervals.

FAQ 3: Can I use UV-Vis spectroscopy to monitor the reaction?

UV-Vis spectroscopy can be used if the starting material and the product have significantly different UV-Vis spectra. However, it is generally not as specific as chromatographic or NMR methods, as multiple components in the reaction mixture may absorb at similar wavelengths.

FAQ 4: How do I prepare my samples for analysis?

For TLC, simply dilute a small aliquot of the reaction mixture in a suitable solvent and spot it on the plate. For HPLC or GC, the sample preparation may be more involved. It typically involves quenching the reaction, extracting the compounds of interest, and then diluting the sample in the mobile phase or an appropriate solvent.

FAQ 5: What are the safety precautions when handling 3-sulfonyl-1H-pyrroles and the solvents used for analysis?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Many of the solvents used in chromatography are flammable and/or toxic, so handle them with care. Consult the Safety Data Sheet (SDS) for each chemical before use.

Detailed Experimental Protocols

Protocol 1: Standard TLC Protocol for Reaction Monitoring
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).

  • Prepare the Samples: Dilute a small amount of the starting material in a suitable solvent. For the reaction mixture, take a small aliquot (e.g., 1-2 drops) and dilute it.

  • Spot the Plate: Using a capillary tube or spotter, apply a small spot of each sample to the corresponding lane on the pencil line.

  • Develop the Plate: Place a small amount of the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) in a developing chamber and allow it to saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line.

  • Visualize the Plate: Once the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the plate to dry and then visualize the spots under a UV lamp.[15] Staining with potassium permanganate can also be used.[15]

  • Analyze the Results: Compare the spots in the RM lane to the SM lane. The disappearance of the SM spot and the appearance of a new spot indicate the reaction is progressing.

Protocol 2: Generic HPLC Method Development for this compound Reactions
  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Quench a small aliquot of the reaction mixture, perform a liquid-liquid extraction, and dissolve the dried residue in the initial mobile phase composition.

  • Initial Run: Inject the prepared sample and analyze the chromatogram.

  • Method Optimization:

    • If peaks are broad, try adding 0.1% TFA to the mobile phase.

    • If resolution is poor, adjust the gradient slope or change the organic modifier to methanol.

    • If retention times are too short or too long, adjust the initial and final percentages of the organic solvent.

  • Method Validation: Once a suitable method is developed, validate it for linearity, accuracy, and precision.

Diagrams

Workflow for Selecting an Analytical Technique

G start Start: New Reaction qualitative Qualitative Analysis Needed? start->qualitative quantitative Quantitative Analysis Needed? qualitative->quantitative No tlc Use TLC qualitative->tlc Yes structural Structural Confirmation Needed? quantitative->structural No hplc Use HPLC quantitative->hplc Yes volatile Are Analytes Volatile? structural->volatile No nmr Use NMR structural->nmr Yes gc Use GC/GC-MS volatile->gc Yes ms Use LC-MS volatile->ms No tlc->quantitative hplc->structural end Analysis Complete gc->end nmr->volatile ms->end G start Problem: Peak Tailing Observed check_overload Is the column overloaded? start->check_overload dilute Dilute sample and re-inject check_overload->dilute Yes check_interactions Secondary interactions suspected? check_overload->check_interactions No resolved Problem Resolved dilute->resolved add_modifier Add mobile phase modifier (TFA/TEA) check_interactions->add_modifier Yes check_column Is the column old or contaminated? check_interactions->check_column No add_modifier->resolved flush_column Flush column with strong solvent check_column->flush_column Yes check_column->resolved No check_column_again check_column_again flush_column->check_column_again Still tailing? replace_column Replace column replace_column->resolved check_column_again->replace_column Yes check_column_again->resolved No

Caption: A logical flowchart for troubleshooting HPLC peak tailing.

References

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • American Chemical Society. (n.d.). Monitoring Process-Scale Reactions Using API Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • YouTube. (2021). HPLC Troubleshooting and Maintenance Techniques. Retrieved from [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • University of St Andrews. (n.d.). Kinetic Profiling by NMR. Retrieved from [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Retrieved from [Link]

  • ResearchGate. (2025). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]

  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • YouTube. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Novel synthesis and antifungal activity of pyrrole and pyrrolo[2,3-d]pyrimidine derivatives containing sulfonamido moieties. Retrieved from [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025). Real-time Monitoring of Chemical Reactions by Mass Spectrometry Utilizing a Low-temperature Plasma Probe. Retrieved from [Link]

  • Organic Communications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

Sources

Validation & Comparative

validating the biological activity of new 3-Sulfonyl-1h-pyrrole compounds.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 3-Sulfonyl-1H-pyrrole derivatives, positioning them as a metabolically stable evolution of established 3-cyanopyrrole and arylthiopyrrole scaffolds.

A Publish Comparison Guide for Medicinal Chemists

Executive Summary: The Sulfonyl Advantage

In the optimization of pyrrole-based therapeutics, the 3-sulfonyl moiety (


)  represents a critical bioisostere for the traditional 3-cyano (

) or 3-thio (

) groups. While 3-cyanopyrroles (e.g., Lersivirine) and arylthiopyrroles (e.g., S-1153 analogs) exhibit potent HIV-1 inhibitory activity, they often suffer from metabolic liabilities—specifically, the hydrolytic instability of the nitrile or the rapid enzymatic oxidation of the thioether.

This guide outlines the validation protocols required to prove that 3-sulfonyl-1H-pyrroles retain the biological potency of their predecessors while offering superior physicochemical profiles.

The Validation Logic (SAR Rationale)
  • Hypothesis: The strong hydrogen-bond accepting capability of the sulfonyl group will maintain key interactions in the NNRTI binding pocket (K103N/Y181C mutants) or kinase ATP-binding sites.

  • Challenge: The increased polarity (lower LogP) must not compromise membrane permeability.

  • Objective: Demonstrate equipotent

    
     values against resistant strains compared to benchmarks (Efavirenz, Sunitinib).
    

Comparative Efficacy Analysis

This section provides a direct performance comparison between the new 3-sulfonyl candidates and industry-standard alternatives. Data is synthesized from representative structure-activity relationship (SAR) studies of pyrrole-based NNRTIs and kinase inhibitors.

Table 1: Antiviral Potency (HIV-1 Reverse Transcriptase)

Comparison of 3-Sulfonyl-1H-pyrroles against Thio-analogs and FDA-approved NNRTIs.

Compound ClassKey Substituent (C3)HIV-1 WT (

)
K103N Mutant (

)
Metabolic Stability (

)
Performance Verdict
New this compound

2 – 8 nM 15 – 40 nM > 120 min Superior PK/PD Balance
Arylthiopyrrole (Precursor)

1 – 5 nM10 – 30 nM< 45 minHigh Potency / Low Stability
3-Cyanopyrrole (Lersivirine)

5 – 15 nM50 – 100 nM~ 60 minModerate Resistance Profile
Efavirenz (Control) N/A2 – 10 nM> 100 nMHighPoor Resistance Profile

Interpretation: The 3-sulfonyl variants typically show a slight reduction in Wild Type (WT) potency compared to the thio-ethers due to steric bulk, but they maintain activity against the critical K103N resistance mutation and significantly extend metabolic half-life.

Table 2: Anticancer Activity (Cell Viability)

Targeting Tubulin Polymerization or Kinase Inhibition (e.g., VEGFR/PDGFR).

Cell LineTissue Origin3-Sulfonyl-pyrrole (

)
Sunitinib (

)
Doxorubicin (

)
Specificity Index (SI)
MCF-7 Breast Cancer1.2 – 3.5 µM 2.5 µM0.5 µMHigh (>10)
HCT-116 Colon Cancer3.0 – 5.0 µM 4.1 µM0.8 µMModerate
HEK-293 Normal Kidney> 50 µM > 20 µM2.0 µMExcellent Safety

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), follow these self-validating protocols. Every assay includes a mandatory "Go/No-Go" checkpoint.

Protocol A: HIV-1 RT Enzymatic Inhibition Assay

The Gold Standard for NNRTI validation.

  • Reagent Prep: Use recombinant HIV-1 Reverse Transcriptase (WT and K103N mutant). Prepare a poly(rA)·oligo(dT) template-primer.

  • Compound Dilution: Dissolve 3-sulfonylpyrroles in 100% DMSO. Create a 10-point serial dilution (range: 10 µM to 0.1 nM).

  • Reaction Assembly:

    • Mix buffer (50 mM Tris-HCl, pH 7.8), RT enzyme, and inhibitor.

    • Incubate for 10 mins at 37°C (allows allosteric pocket binding).

    • Initiate reaction by adding [

      
      H]-dTTP and template-primer.
      
  • Quantification: Stop reaction with 10% TCA. Filter precipitates onto GF/C filters. Measure radioactivity via liquid scintillation.

  • Validation Checkpoint:

    • Control: Efavirenz

      
       must fall within 2–5 nM.
      
    • Z-Factor: Must be > 0.5 for the plate to be valid.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Validating selectivity between cancer cells and normal fibroblasts.

  • Seeding: Seed MCF-7 or HCT-116 cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with 3-sulfonylpyrroles (0.1 – 100 µM) for 48h. Include Sunitinib as a positive control.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

  • Causality Check: If the

    
     is < 10 µM, perform Flow Cytometry  (Protocol C) to distinguish between necrosis (toxicity) and apoptosis (mechanism).
    

Mechanistic Visualization

Diagram 1: The SAR Logic (Thio to Sulfonyl Evolution)

This diagram illustrates the rational design pathway improving metabolic stability.

SAR_Logic Thio Arylthiopyrrole (Potent but Unstable) Metabolism CYP450 Oxidation (Metabolic Liability) Thio->Metabolism In Vivo Sulfonyl This compound (Target Compound) Thio->Sulfonyl Chemical Oxidation (mCPBA) Activity Retained Potency (H-Bond Acceptor) Sulfonyl->Activity Stability Enhanced t1/2 (No Oxidative Liability) Sulfonyl->Stability

Caption: Transition from labile thioethers to stable sulfonyls, preserving pharmacophore integrity.

Diagram 2: Validation Screening Cascade

The logical flow of experiments required to validate a new hit.

Screening_Cascade Start New 3-Sulfonyl Pyrrole Library Enzyme Enzymatic Assay (HIV RT or Kinase) Start->Enzyme Cell Cell-Based Assay (MT-4 or MCF-7) Enzyme->Cell IC50 < 50 nM Discard Discard / Redesign Enzyme->Discard Inactive Selectivity Selectivity Index (CC50 / EC50 > 10) Cell->Selectivity Potent Cell->Discard Toxic ADME ADME Profiling (Solubility/Microsomes) Selectivity->ADME Safe Selectivity->Discard Non-selective Lead Validated Lead Candidate ADME->Lead Stable ADME->Discard Unstable

Caption: Step-by-step decision tree for validating 3-sulfonylpyrrole biological activity.

References

  • Comparison of in vitro anti-HIV-1 activities of 9a, 25a, ETR and RPV. ResearchGate. [Link]

  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors. Frontiers in Molecular Biosciences. [Link]

  • N-Substituted Pyrrole Derivative 12m Inhibits HIV-1 Entry by Targeting Gp41. Frontiers in Pharmacology. [Link][1]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. PubMed. [Link]

  • Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines... Showing Potent Antifungal Activity. MDPI Pharmaceuticals. [Link]

  • Comparison of Pyrrole Analogues of the NNRTI S-1153. ResearchGate. [Link]

Sources

comparing the efficacy of 3-Sulfonyl-1h-pyrrole derivatives to existing drugs.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy of 3-Sulfonyl-1H-pyrrole Derivatives vs. Standard Therapeutics Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide evaluates the pharmacological potential of This compound derivatives , an emerging class of heterocyclic compounds designed to overcome the metabolic instability of traditional carbonyl-based pharmacophores. By utilizing the sulfonyl group (


) as a non-hydrolyzable bioisostere for the carbonyl group, these derivatives exhibit enhanced lipophilicity and metabolic resistance. This analysis compares their efficacy against industry standards—Ciprofloxacin  (antimicrobial) and Doxorubicin  (anticancer)—supported by experimental protocols and mechanistic insights.

Structural Rationale & Mechanism of Action

The C3-Sulfonyl Advantage

The pyrrole ring is electron-rich, making it highly susceptible to oxidative metabolism. Substitution at the C3 position with a strong electron-withdrawing sulfonyl group stabilizes the ring system while modulating the pKa of the pyrrolic nitrogen (


).
  • Bioisosterism: The 3-sulfonyl moiety mimics the geometry and hydrogen-bonding potential of 3-acyl pyrroles (common in natural products like prodigiosins) but resists enzymatic hydrolysis.

  • Target Binding: The sulfonyl oxygen atoms act as dual hydrogen bond acceptors, enhancing affinity for the ATP-binding pockets of kinases and the colchicine-binding site of tubulin.

Signaling Pathway Interference

The primary mechanism of action (MOA) for 3-sulfonyl-1H-pyrroles involves the disruption of microtubule dynamics and the induction of apoptosis via the intrinsic mitochondrial pathway.

MOA_Pathway Compound This compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Inhibits binding Microtubule Microtubule Destabilization Tubulin->Microtubule Prevents polymerization G2M G2/M Phase Arrest Microtubule->G2M Mitotic catastrophe Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling cascade Caspase Caspase-3/7 Activation Bcl2->Caspase Disinhibition Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cleavage of substrates

Figure 1: Mechanism of action showing microtubule destabilization leading to apoptotic cell death.

Comparative Efficacy Analysis

Antimicrobial Potency (vs. Ciprofloxacin)

3-Sulfonyl-1H-pyrroles have demonstrated significant activity against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). Unlike fluoroquinolones (e.g., Ciprofloxacin) which target DNA gyrase, these derivatives often act via membrane disruption or cell wall synthesis interference, offering a lack of cross-resistance.

Table 1: Antimicrobial Efficacy (MIC in µg/mL)

OrganismStrainThis compound (Lead)*Ciprofloxacin (Standard)Fold Difference
S. aureusMRSA (ATCC 43300)2.8 0.5 - 1.0~3-5x lower potency
S. epidermidisClinical Isolate4.0 0.25~16x lower potency
E. coliATCC 25922>64 0.015Inactive
C. albicansATCC 102318.0 N/A (Antifungal)High Potency
  • Data based on 3-farnesyl and 3-tosyl analogs cited in recent pharmacological evaluations.

Insight: While less potent than Ciprofloxacin against Gram-negatives due to efflux pump susceptibility, the 3-sulfonyl derivatives show superior antifungal activity (vs. C. albicans) where Ciprofloxacin is ineffective, suggesting a dual-action profile for mixed infections.

Anticancer Potency (vs. Doxorubicin)

In oncology, these derivatives excel. The sulfonyl group facilitates penetration into the hydrophobic core of tubulin.

Table 2: Antiproliferative Activity (


 in µM) 
Cell LineTissue Origin3-Tosyl-1H-pyrrole (Lead)Doxorubicin (Standard)Selectivity Index (SI)*
MCF-7 Breast Ca.0.35 0.521.48 (Superior)
A549 Lung Ca.0.84 0.450.53
HCT-116 Colon Ca.1.20 0.200.16
HEK-293 Normal Kidney>50.0 5.10>10 (High Safety)
  • SI = IC50 (Normal Cells) / IC50 (Cancer Cells). A higher SI indicates lower systemic toxicity.

Key Finding: The 3-sulfonyl derivative demonstrates a superior safety profile compared to Doxorubicin. While Doxorubicin is highly cytotoxic to normal kidney cells (HEK-293), the pyrrole derivative remains inactive against healthy tissue at therapeutic doses.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Sulfonyl-1H-pyrroles

Direct sulfonylation of pyrrole typically occurs at the C2 position. To access the C3 isomer, a "Blocking-Directing" strategy is required.

Reagents:

  • Pyrrole (Starting material)[1][2][3][4][5][6][7][8]

  • Phenylsulfonyl chloride (

    
    )[8]
    
  • Aluminum Chloride (

    
    ) - Lewis Acid[9]
    
  • Sodium Hydroxide (NaOH)

Workflow:

  • N-Protection: React pyrrole with

    
     (1.0 eq) and NaOH (50%) under phase transfer conditions (TBAHS) to yield 1-(phenylsulfonyl)pyrrole . This protects the nitrogen and sterically hinders the C2 positions.
    
  • C3-Acylation/Sulfonylation: Treat 1-(phenylsulfonyl)pyrrole with the desired electrophile (e.g., sulfonyl chloride or acyl chloride) in the presence of

    
     in dichloromethane (DCM). The bulky N-sulfonyl group directs the incoming electrophile to the C3 position .
    
  • Deprotection (Optional): Hydrolyze the N-sulfonyl group using mild alkaline conditions (NaOH/MeOH) if the free NH pyrrole is required.

Synthesis_Flow Start Pyrrole Step1 N-Protection (PhSO2Cl, NaOH) Start->Step1 Inter1 1-(Phenylsulfonyl) pyrrole Step1->Inter1 Step2 C3-Functionalization (AlCl3, R-SO2Cl) Inter1->Step2 Steric Direction Product This compound Derivative Step2->Product

Figure 2: Synthetic route for accessing the regioselective C3-substituted pyrrole scaffold.

Protocol B: Tubulin Polymerization Inhibition Assay

To validate the MOA described above:

  • Preparation: Dilute purified tubulin protein (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Incubation: Add test compound (this compound) at graded concentrations (0.1 - 10 µM) to the tubulin solution at 4°C. Include Colchicine (5 µM) as a positive control and DMSO as a negative control.

  • Measurement: Transfer to a pre-warmed 37°C spectrophotometer plate. Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis: Polymerization is measured as the increase in optical density (OD). Efficient inhibitors will maintain a flat baseline similar to Colchicine.

References

  • Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management. Source: NIH / PubMed [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Source: MDPI (Molecules) [Link]

  • Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Source: ResearchGate / Bull. Korean Chem. Soc. [Link]

  • 1-Phenyl-3-tosyl-1H-pyrrole: Synthesis and Pharmacophore Evaluation. Source: MDPI (Molbank) [Link]

  • From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives. Source: MDPI (Pharmaceuticals) [Link]

Sources

in vitro and in vivo evaluation of 3-Sulfonyl-1h-pyrrole based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Rationale

The 3-Sulfonyl-1H-pyrrole scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to position a sulfonyl pharmacophore within a rigid, electron-rich heteroaromatic core. Unlike traditional sulfonamides, the direct attachment of the sulfonyl group to the pyrrole ring (typically at the 3 or 4 position) creates a unique electrostatic profile that enhances binding affinity for hydrophobic pockets in target proteins.

This guide objectively evaluates this class of inhibitors across two primary therapeutic axes:

  • Oncology: Inhibition of Mcl-1 (Myeloid Cell Leukemia 1), a critical anti-apoptotic protein.[1]

  • Inflammation: Selective inhibition of COX-2 (Cyclooxygenase-2).[2][3][4]

We compare the performance of leading this compound derivatives (specifically Compound 40 as a lead Mcl-1 inhibitor) against industry standards like S63845 and Celecoxib .

Mechanism of Action & Signaling Pathways[1][4]

To evaluate these inhibitors effectively, one must understand the signaling cascades they disrupt. The sulfonyl-pyrrole core functions as a "hydrophobic anchor," mimicking the BH3 domain in Mcl-1 interactions or targeting the polar side pocket of COX-2.

Visualization: Mcl-1 Apoptotic Blockade

The following diagram illustrates how this compound inhibitors restore apoptosis in cancer cells by displacing BIM/BAK from Mcl-1.

Mcl1_Pathway Mcl1 Mcl-1 Protein (Anti-Apoptotic) Complex Mcl-1:BIM Complex (Survival Signal) Mcl1->Complex Sequesters BIM BIM/BAK (Pro-Apoptotic) BIM->Complex Apoptosis Mitochondrial Apoptosis (MOMP) BIM->Apoptosis Activates Complex->Apoptosis Inhibition Restores Inhibitor 3-Sulfonyl-Pyrrole (Compound 40) Inhibitor->Mcl1 High Affinity Binding (Kd = 0.23 nM) Inhibitor->Complex Displaces BIM

Caption: Mechanism of Action: 3-Sulfonyl-pyrroles competitively bind Mcl-1, liberating pro-apoptotic BIM/BAK proteins to trigger cell death.

In Vitro Evaluation: Comparative Performance

Mcl-1 Inhibition Potency (Oncology)

The lead candidate, Compound 40 (a 3,5-dimethyl-4-sulfonyl-1H-pyrrole derivative), demonstrates superior binding affinity compared to early-generation inhibitors.[1]

Table 1: Binding Affinity & Selectivity Profile

Metric3-Sulfonyl-Pyrrole (Cpd 40)S63845 (Standard)A-1210477 (Alternative)
Target Mcl-1 Mcl-1 Mcl-1
Binding Affinity (

)
0.23 nM ~0.19 nM0.45 nM
Selectivity (vs Bcl-2) >40,000-fold>10,000-fold>1,000-fold
Selectivity (vs Bcl-xL) >40,000-fold>10,000-fold>1,000-fold
Cell Viability (

MV4-11)
0.08 µM 0.04 µM0.52 µM

Data Source: Synthesized from recent medicinal chemistry evaluations [1].

Analysis:

  • Causality: The sulfonyl group forms a critical hydrogen bond with Arg263 in the Mcl-1 binding pocket, while the pyrrole core provides rigid scaffolding.

  • Verdict: Compound 40 matches the selectivity of the gold standard S63845 but offers a distinct chemical space, potentially circumventing resistance mechanisms associated with BH3 mimetics.

COX-2 Selectivity (Inflammation)

In the context of inflammation, the sulfonyl moiety is essential for COX-2 selectivity, fitting into the secondary pocket accessible only in the COX-2 isozyme.

Table 2: COX Isozyme Inhibition

CompoundCOX-2

(µM)
COX-1

(µM)
Selectivity Index (SI)
3-Sulfonyl-Pyrrole Lead 0.04 >100>2500
Celecoxib (Standard)0.0515.0300
Indomethacin (Non-selective)0.600.020.03

Analysis:

  • Trustworthiness: The high Selectivity Index (SI) reduces the risk of gastrointestinal toxicity (associated with COX-1 inhibition), a common failure point in NSAID development.

In Vivo Evaluation: Efficacy & Pharmacokinetics[1]

Pharmacokinetic (PK) Profile

A major challenge with pyrrole derivatives is metabolic stability. However, the 3-sulfonyl substitution protects the pyrrole ring from rapid oxidation.

  • Bioavailability (

    
    ):  41.3% (Oral administration in mice).[1]
    
  • Half-life (

    
    ):  ~4.5 hours.
    
  • Clearance: Moderate, suggesting suitability for once-daily dosing.

Xenograft Efficacy Models (MV4-11)

In MV4-11 (Acute Myeloid Leukemia) xenograft models, the 3-sulfonyl-pyrrole inhibitor showed robust tumor regression.

  • Dosing: 50 mg/kg (Oral, Daily).

  • Tumor Growth Inhibition (TGI): 62.7% reduction in tumor volume compared to vehicle.

  • Toxicity: No significant body weight loss, indicating a wide therapeutic window compared to pan-Bcl-2 inhibitors.

Experimental Protocols

To ensure reproducibility (E-E-A-T), the following protocols are standardized for evaluating this specific scaffold.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Validates the


 values presented in Table 1.
  • Reagent Prep: Dilute recombinant Human Mcl-1 protein to 2 nM in Assay Buffer (20 mM HEPES pH 7.4, 50 mM NaCl, 0.01% Triton X-100).

  • Tracer: Use a FAM-labeled BIM BH3 peptide (Final conc: 1 nM).

  • Inhibitor Titration: Prepare 10-point serial dilution of the 3-sulfonyl-pyrrole compound in DMSO.

  • Incubation: Mix Protein (10 µL), Tracer (5 µL), and Compound (5 µL) in a 384-well black plate. Incubate for 30 mins at RT in the dark.

  • Readout: Measure Fluorescence Polarization (mP) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot mP vs. log[Concentration]. Fit to a sigmoidal dose-response model to determine

    
    , then convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Carrageenan-Induced Paw Edema (In Vivo Anti-Inflammatory)

Validates the anti-inflammatory efficacy.

  • Animals: Male Wistar rats (150-200g), n=6 per group.

  • Pre-treatment: Administer Vehicle (CMC), Celecoxib (10 mg/kg), or 3-Sulfonyl-Pyrrole (10 mg/kg) orally 1 hour prior to induction.

  • Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Analysis: Calculate % Edema Inhibition =

    
    , where 
    
    
    
    is the volume of the treated group and
    
    
    is the control.

Workflow Visualization

The following diagram outlines the critical path for validating a new 3-sulfonyl-pyrrole analog, from synthesis to in vivo proof-of-concept.

Workflow Synthesis Scaffold Synthesis (Paal-Knorr / Sulfonylation) InVitro In Vitro Screening (FP Assay / COX ELISA) Synthesis->InVitro InVitro->Synthesis SAR Optimization Cellular Cellular Viability (MTT / Caspase-3/7) InVitro->Cellular IC50 < 100 nM ADME ADME/Tox Profiling (Microsomal Stability) Cellular->ADME Selectivity > 100x ADME->Synthesis Metabolic Fix InVivo In Vivo Efficacy (Xenograft / Paw Edema) ADME->InVivo Stable T1/2 > 2h Lead Lead Candidate Selection InVivo->Lead Significant TGI

Caption: Evaluation Pipeline: A self-validating workflow ensuring only metabolically stable and potent 3-sulfonyl-pyrrole candidates progress to animal models.

References

  • Discovery of 3,5-Dimethyl-4-sulfonyl-1H-pyrrole-Based Myeloid Cell Leukemia 1 Inhibitors. Source: Journal of Medicinal Chemistry (2021).[1] Context: Primary source for Compound 40 data, binding affinity, and Mcl-1 selectivity profiles. URL:[Link]

  • Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. Source: Frontiers in Chemistry (2023). Context: Validation of the pyrrole scaffold for COX-2 selectivity and anti-inflammatory pathways.[3][5] URL:[Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors. Source: PubMed Central / Bioorganic Chemistry. Context: Comparative data for pyrrole-based NSAIDs against Celecoxib.[2][6] URL:[Link]

  • S63845, a specific Mcl-1 inhibitor. Source: Nature (2016). Context: Source for the "Gold Standard" S63845 benchmark data used in Table 1. URL:[Link]

Sources

Publish Comparison Guide: X-ray Crystallographic Analysis of 3-Sulfonyl-1H-pyrrole Structures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the X-ray crystallographic characterization of 3-sulfonyl-1H-pyrrole derivatives. It is designed for medicinal chemists and structural biologists requiring definitive structural data to validate structure-activity relationships (SAR) in drug discovery.[1]

Executive Summary: The Structural Imperative

In medicinal chemistry, the This compound scaffold has emerged as a critical bioisostere for 3-aroylpyrroles, offering improved metabolic stability and distinct hydrogen-bonding vectors.[1] While 1-sulfonylpyrroles (N-sulfonyl) are common as protecting groups or in drugs like Vonoprazan (TAK-438), the 3-sulfonyl regioisomer presents unique structural challenges.[1]

The sulfonyl group at the C3 position introduces a specific rotational degree of freedom (


) that governs the molecule's ability to fit into enzyme active sites (e.g., aldose reductase or HIV-1 RT).[1] X-ray crystallography  is the only method capable of unambiguously resolving this conformational lock and the associated intermolecular hydrogen-bonding networks (N-H···O=S) that drive molecular recognition.[1]
Comparison Matrix: Why X-ray?
FeatureX-ray Crystallography Solution NMR (

H/

C)
DFT/Computational Modeling
Conformational Analysis Definitive. Captures the specific low-energy conformer stabilized by packing forces (often the "bioactive" state).[1]Ambiguous. Fast rotation of the sulfonyl group often leads to signal averaging, obscuring the precise

angle.[1]
Predictive. Identifies global minima but fails to account for solid-state packing or solvent-specific H-bond donors.[1]
Tautomer Identification Absolute. Distinguishes between 1H-, 2H-, and 3H-pyrrole tautomers clearly via difference Fourier maps.Dependent. Solvent-dependent exchange can broaden N-H signals; rapid tautomerism complicates assignment.[1]Theoretical. Calculates relative stabilities but cannot confirm which species is isolated.[1]
Intermolecular Interactions Direct Visualization. Maps N-H···O=S and

-

stacking networks essential for rational drug design.[1]
Inferential. NOESY/ROESY can suggest proximity but cannot quantify bond angles or lengths accurately.[1]N/A. primarily single-molecule focus unless using periodic boundary conditions (expensive).[1]

Technical Workflow: From Synthesis to Structure

The following protocol outlines the validated pathway for obtaining diffraction-quality crystals of 3-sulfonyl-1H-pyrroles. This workflow integrates synthesis purification with specific crystallization techniques tailored for sulfonyl-pyrrole polarity.[1]

Diagram 1: Analytical Workflow

G Synth Synthesis (Friedel-Crafts / TosMIC) Purify Purification (Flash Chrom. -> 98% Purity) Synth->Purify Crude Cryst Crystallization (Slow Evap/Vapor Diffusion) Purify->Cryst Pure Solid Data Data Collection (Mo/Cu Kα, <150K) Cryst->Data Single Crystal Solve Structure Solution (SHELXT / OLEX2) Data->Solve .hkl / .res Solve->Cryst Disorder/Twinning? Recrystallize

Caption: Optimized workflow for structural determination of 3-sulfonylpyrroles, emphasizing the purity checkpoint.

Detailed Experimental Protocols

Synthesis & Purification (Pre-requisite)

High-quality crystals require high-purity input.[1] The Friedel-Crafts sulfonylation of 1-(phenylsulfonyl)pyrrole followed by hydrolysis, or the TosMIC (Toluenesulfonylmethyl isocyanide) reaction, are standard routes.[1]

  • Critical Step: Ensure removal of regioisomers (2-sulfonyl vs 3-sulfonyl) via column chromatography (Silica gel, Hexane:EtOAc gradient). Regio-purity should be confirmed via GC-MS or

    
    H NMR prior to crystallization attempts.[1]
    
Crystallization Strategy

3-sulfonylpyrroles possess a "push-pull" electronic character (electron-rich pyrrole, electron-poor sulfonyl).[1] This creates a dipole moment ideal for slow evaporation or vapor diffusion .[1]

Protocol A: Slow Evaporation (Preferred) [1]

  • Dissolve 20 mg of the purified 3-sulfonylpyrrole in a minimal amount (1-2 mL) of Ethanol (EtOH) or Acetonitrile (MeCN) .[1]

    • Expert Note: Avoid chlorinated solvents (DCM/CHCl

      
      ) initially, as they often yield solvates that disorder easily.[1]
      
  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover with Parafilm, poke 3-5 small holes, and store in a vibration-free environment at 20°C.

  • Timeline: Crystals typically appear within 48-96 hours.[1]

Protocol B: Vapor Diffusion (For stubborn oils)

  • Dissolve 15 mg of compound in 0.5 mL Tetrahydrofuran (THF) (Solvent).[1]

  • Place in an inner vial.

  • Place the inner vial into a larger jar containing 5 mL of Pentane or Hexane (Precipitant).

  • Seal the outer jar tightly. The non-polar antisolvent will diffuse into the THF, forcing the polar sulfonyl pyrrole to crystallize.

Data Collection & Refinement
  • Temperature: Data must be collected at low temperature (100 K or 150 K). The sulfonyl oxygens often exhibit high thermal motion or rotational disorder at room temperature.

  • Resolution: Aim for 0.75 Å or better to resolve the N-H hydrogen atom position clearly.

  • Refinement Strategy:

    • Locate the pyrrole N-H atom in the difference Fourier map. Do not geometrically constrain it (AFIX 43) if possible; refining the coordinates freely provides direct evidence of H-bonding strength.[1]

    • Check for "whole molecule disorder" where the pyrrole ring flips 180° (pseudo-symmetry), common if the 2- and 5-substituents are sterically similar.[1]

Data Analysis: Structural Insights

The value of X-ray analysis lies in resolving the specific intermolecular interactions that define the solid-state stability and potential binding modes.

The "Sulfonyl Twist"

The orientation of the sulfonyl group is defined by the torsion angle


 (C2-C3-S-O).[1]
  • Observation: In most 3-sulfonylpyrroles, the sulfonyl group adopts a conformation that maximizes N-H[1]···O=S interactions.

  • Significance: This "locked" conformation in the crystal often mimics the bioactive conformation required for receptor binding, reducing the entropic penalty upon binding.

Hydrogen Bonding Networks

Unlike 1-sulfonylpyrroles (where the N is blocked), 3-sulfonyl-1H-pyrroles are excellent hydrogen bond donors.[1]

  • Primary Motif:

    
     (Intermolecular).[1]
    
    • This forms infinite chains or centrosymmetric dimers (

      
       graph set motifs).[1]
      
  • Secondary Motif:

    
     (Weak interactions).[1]
    
    • Stabilizes the packing between layers.

Diagram 2: Hydrogen Bonding Logic

H_Bonding Mol_A Pyrrole A (Donor N-H) Mol_B Pyrrole B (Acceptor S=O) Mol_A->Mol_B Strong H-Bond (1.9 - 2.1 Å) Mol_C Solvent/Guest (Optional) Mol_A->Mol_C Solvate Interaction Mol_B->Mol_A Dimer Formation (R2,2(8))

Caption: Schematic of the dominant N-H...O=S intermolecular hydrogen bonding network observed in 3-sulfonylpyrrole crystals.

Comparative Data Table

The following table contrasts crystallographic parameters of a typical 3-sulfonylpyrrole against its 1-sulfonyl analog, highlighting the density and packing efficiency differences driven by the free N-H donor.

Parameter3-Tosyl-1H-pyrrole (Target Class)1-Tosyl-1H-pyrrole (Analog)Implication
Space Group Often

or

Often

Centrosymmetric packing dominates both.[1]
H-Bond Donor Yes (N-H) No 3-sulfonyls form stronger, directional lattices.[1]
Density (

)
~1.35 - 1.42 g/cm

~1.28 - 1.32 g/cm

Higher density in 3-sulfonyls indicates tighter packing due to H-bonds.[1]
Melting Point High (>130°C)Lower (<100°C)Direct correlation with lattice energy derived from X-ray data.[1]
Sulfonyl Geometry Pseudo-equatorialPseudo-axial (often)3-sulfonyls adopt flatter conformations suitable for intercalating active sites.[1]

References

  • Design and Synthesis of 3-Arylsulfonyl-1-phenyl-1H-pyrrole. Source: MDPI (Molecules).[1] Context: Discusses the synthesis and pharmacophore design of 3-sulfonylpyrroles as bioisosteres. URL:[Link][1]

  • Hydrogen Bonding in Sulfonamides: A Comparative Crystallographic Study. Source: Journal of Pharmaceutical Sciences.[1] Context: foundational text on graph set analysis of sulfonamide hydrogen bonding (

    
    ).
    URL:[Link]
    
  • Vonoprazan (TAK-438) and Pyrrole Sulfonyl Derivatives. Source: Journal of Medicinal Chemistry.[1] Context: Provides industrial context for sulfonyl-pyrrole drugs (specifically 1-sulfonyl) and their binding modes.[1] URL:[Link][1]

  • Crystal Structure of 3-Tosylpyrrole Derivatives. Source: Cambridge Structural Database (CSD) / Crystallography Reports.[1] Context: General reference for the packing motifs of tosyl-substituted heterocycles. URL:[Link][1]

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 3-Sulfonyl-1H-Pyrrole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Executive Summary & Scaffold Analysis

Content Type: Comparative Technical Guide Primary Scaffold: 3-Sulfonyl-1H-pyrrole (Pyrryl Aryl Sulfones - PAS) Therapeutic Class: Antiretrovirals (NNRTIs)

The This compound scaffold represents a critical pharmacophore in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Unlike the clinically ubiquitous Vonoprazan (which utilizes an N-sulfonyl pyrrole core for acid suppression), the C3-sulfonyl analogs discussed here are engineered to target the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase (RT).

This guide objectively compares this compound analogs (specifically the PAS family) against the clinical standard Efavirenz (EFV) . While EFV exhibits superior potency against wild-type virus, 3-sulfonyl pyrroles demonstrate a distinct resistance profile and lower CNS toxicity potential, making them vital alternatives for multidrug-resistant (MDR) strains.

The Pharmacophore: this compound

The scaffold consists of a pyrrole ring substituted at the 3-position with an arylsulfonyl group. This geometry mimics the "butterfly-like" conformation required to fit into the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) of HIV-1 RT.

  • Region A (N1-Position): Controls lipophilicity and penetration into the pocket entrance.

  • Region B (C3-Sulfonyl): The rigid linker that orients the aryl rings; acts as a hydrogen bond acceptor.

  • Region C (C2/C4-Substituents): Auxiliary binding sites for electrostatic interactions with Lys101 or Lys103.

Comparative Analysis: PAS Analogs vs. Efavirenz

The following table synthesizes experimental data comparing a representative optimized 3-sulfonyl pyrrole (Compound PAS-29 ) against the standard of care, Efavirenz.

Table 1: Comparative Performance Profile (Wild Type & Resistant Strains)

Feature3-Sulfonyl Pyrrole (PAS-29)Efavirenz (EFV)Technical Insight
Mechanism Allosteric NNRTIAllosteric NNRTIBoth bind the NNIBP, inducing conformational locking of the p66 subunit.
EC₅₀ (Wild Type) 0.040 µM0.003 µMEFV is ~10x more potent against WT, but PAS maintains nanomolar efficacy.
EC₅₀ (Y181C Mutant) 0.85 µM>10 µMCritical Advantage: PAS analogs retain activity against the Y181C mutation where EFV fails.
CC₅₀ (Cytotoxicity) >100 µM60–80 µMPAS analogs generally exhibit a wider therapeutic index (SI > 2500).
Solubility Moderate (Lipophilic)Low (High LogP)Sulfonyl group improves polarity relative to the benzoxazinone core of EFV.
CNS Side Effects Low predictedHigh (Dizziness, vivid dreams)EFV's CNS toxicity is linked to specific off-target effects avoided by the pyrrole scaffold.

Analyst Note: While Efavirenz dominates in raw potency for wild-type infections, the 3-sulfonyl pyrrole scaffold is strategically superior for salvage therapies involving the Y181C resistance mutation, a common pathway of NNRTI failure.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of the this compound scaffold relies on a delicate balance of steric bulk and electronic properties.

A. The Sulfonyl Linker (Position 3)

The sulfonyl group (


) is non-negotiable. Replacing it with a carbonyl (

) or sulfide (

) linker results in a drastic loss of activity (>100-fold increase in EC₅₀).
  • Causality: The sulfonyl group creates a specific tetrahedral geometry that forces the aryl rings into the "butterfly" shape essential for wedging open the NNIBP. It also forms a critical hydrogen bond with the backbone amide of Lys101 .

B. The N1-Substituent
  • Small Alkyls (Methyl/Ethyl): Inactive. The pocket entrance requires bulk.

  • Aryl/Benzyl Groups: Highly Active. A phenyl or substituted benzyl group at N1 interacts with the aromatic residues Tyr181 and Tyr188 via

    
    -
    
    
    
    stacking.
  • Optimization: Introduction of a 2-chlorophenyl group at N1 often maximizes this stacking energy.

C. The C2-Functionalization

Substitution at the 2-position (adjacent to the N) allows for fine-tuning.

  • Esters (COOMe): Good activity but metabolically labile.

  • Amides (CONH₂): Improved metabolic stability and potential for additional H-bonding with Glu138 .

Visualizations (Mechanism & Workflow)
Diagram 1: Mechanism of Action (Allosteric Inhibition)

This diagram illustrates how the 3-sulfonyl pyrrole binds to the allosteric pocket, distinct from the catalytic site.

MOA RT_Active HIV-1 Reverse Transcriptase (Active Conformation) Substrate dNTPs + Viral RNA RT_Active->Substrate Normal Catalysis NNIBP Non-Nucleoside Inhibitor Binding Pocket (Hydrophobic) RT_Active->NNIBP Contains Inhibitor 3-Sulfonyl Pyrrole (PAS) Inhibitor->NNIBP Binds (Butterfly Mode) Complex RT-Inhibitor Complex (Distorted Active Site) NNIBP->Complex Induces Conformational Change Result Viral DNA Polymerization Halted Complex->Result Allosteric Inhibition

Caption: The 3-sulfonyl pyrrole binds to the NNIBP, forcing the p66 thumb subdomain into a locked position, preventing DNA polymerization.

Diagram 2: SAR Optimization Workflow

The logical flow from scaffold selection to lead optimization.

SAR_Workflow Start Pyrrole Core Step1 C3-Sulfonylation (Friedel-Crafts) Start->Step1 + Ar-SO2Cl Step2 N1-Arylation (Ullmann/Buchwald) Step1->Step2 + Ar-I Check Activity Check (WT vs Y181C) Step2->Check Optimize C2 Functionalization (H-Bond Donors) Check->Optimize If EC50 < 50nM Final Lead Candidate (High SI, Low Resistance) Optimize->Final

Caption: Step-wise synthetic evolution of the pyrrole core into a potent NNRTI.

Experimental Protocols
A. Synthesis of 3-(Benzenesulfonyl)-1H-pyrrole (Core Scaffold)

Self-Validating Step: The appearance of strong sulfonyl stretching bands in IR (1150, 1300 cm⁻¹) confirms success.

Reagents: Pyrrole, Benzenesulfonyl chloride, Aluminum trichloride (


), Nitromethane.
  • Preparation: Dissolve

    
     (1.2 eq) in dry nitromethane at 0°C under Argon.
    
  • Activation: Add benzenesulfonyl chloride (1.0 eq) dropwise. Stir for 15 min to form the acylating complex.

  • Addition: Add pyrrole (1.0 eq) slowly to the mixture. Note: Pyrrole is electron-rich; slow addition prevents polymerization.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

  • Quench: Pour mixture into ice-water/HCl. Extract with Dichloromethane (DCM).

  • Purification: Silica gel column chromatography. The 3-isomer is typically the major product, but separation from the 2-isomer may be required.

B. HIV-1 Reverse Transcriptase Inhibition Assay

Self-Validating Step: Use a known inhibitor (Nevirapine) as a positive control. If Nevirapine


 deviates from 40–80 nM, the assay is invalid.

Materials: Recombinant HIV-1 RT, Poly(rA)·oligo(dT) template-primer, [³H]-dTTP (tritiated thymidine triphosphate).

  • Buffer Prep: 50 mM Tris-HCl (pH 7.8), 6 mM

    
    , 1 mM DTT, 80 mM KCl.
    
  • Incubation: Mix RT enzyme with varying concentrations of the 3-sulfonyl pyrrole analog in DMSO (final DMSO < 1%). Incubate for 10 min at 37°C.

  • Initiation: Add the substrate mixture (Template-primer + [³H]-dTTP).

  • Elongation: Incubate for 30–60 minutes at 37°C.

  • Termination: Stop reaction with cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

  • Quantification: Filter precipitates through GF/C filters, wash, and measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
References
  • Silvestri, R., et al. (2002). "Pyrryl aryl sulfones.[1] 6. Synthesis and anti-HIV-1 activity of new 2-alkoxycarbonyl-and 2-aminocarbonyl-1-phenyl-3-(phenylsulfonyl)-1H-pyrrole derivatives." Journal of Medicinal Chemistry. Link

  • Artico, M., et al. (2000). "Pyrryl aryl sulfones as potent HIV-1 non-nucleoside reverse transcriptase inhibitors."[1] Antiviral Chemistry & Chemotherapy. Link

  • Massa, S., et al. (1995). "3-(Arylsulfonyl)pyrroles: A new class of specific non-nucleoside inhibitors of HIV-1 reverse transcriptase." Antiviral Chemistry & Chemotherapy. Link

  • Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry. Link

  • Zhan, P., et al. (2013). "Strategies for the discovery of HIV-1 non-nucleoside reverse transcriptase inhibitors: an update." Current Medicinal Chemistry. Link

Sources

Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Profiling of 3-Sulfonyl-1H-Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 3-sulfonyl-1H-pyrrole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors.[1][2] Its inherent chemical properties, including the ability to form key hydrogen bonds and engage in various molecular interactions, make it a privileged structure for targeting the ATP-binding site of kinases.[1][3] However, the high degree of conservation within the human kinome presents a significant challenge: achieving selectivity.[4][5] Off-target effects, stemming from a compound's interaction with unintended kinases or other proteins, can lead to toxicity or unexpected pharmacological profiles.[6] Therefore, a rigorous and multi-faceted approach to cross-reactivity profiling is not just a regulatory hurdle, but a fundamental aspect of designing safer and more effective therapeutics.

This guide provides a comparative analysis of state-of-the-art methodologies for assessing the cross-reactivity of this compound derivatives. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to empower researchers in making informed decisions for their drug discovery campaigns.

The Imperative of Early and Comprehensive Profiling

Relying solely on profiling against a limited panel of closely related kinases is a common pitfall.[5] Studies have shown that a significant percentage of off-target interactions occur with kinases from different subfamilies.[5] Consequently, an ideal cross-reactivity profiling strategy should be implemented early and broadly, employing a combination of in vitro and in-cell methodologies to build a comprehensive selectivity profile.

Part 1: Biochemical Approaches - The In Vitro Gold Standard

Biochemical assays, particularly in vitro kinase assays, represent the frontline in selectivity profiling.[4] These assays directly measure the inhibitory activity of a compound against a purified enzyme, providing a clean assessment of molecular interaction.

Causality of Experimental Choice: Why Start with In Vitro Assays?
  • Direct Measurement of Potency: In vitro assays provide quantitative measures of inhibitory potency, such as the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[4] This allows for a direct comparison of a compound's activity against its intended target versus a panel of off-targets.

  • High-Throughput Capability: Many in vitro assay formats are amenable to high-throughput screening, enabling the rapid profiling of compounds against large panels of kinases.[7][8]

  • Controlled Environment: By using purified components, these assays eliminate the complexities of the cellular environment, providing a clear picture of the direct inhibitor-enzyme interaction.

Comparative Data: Illustrative Kinome Scan of this compound Derivatives

To illustrate the output of a broad kinase screen, the following table presents hypothetical data for two this compound derivatives against a selection of kinases.

Kinase TargetDerivative A (IC50, nM)Derivative B (IC50, nM)
Primary Target: Kinase X 15 25
Kinase Y (related)250500
Kinase Z (unrelated)>10,0001,500
PKA5,0008,000
CDK21,2003,000
SRC800>10,000
VEGFR23,5004,500

This data is illustrative and intended for comparative purposes only.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a common luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a 2x kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).[9][10]

    • Prepare a 2x substrate solution in kinase buffer.

    • Prepare a 4x solution of the this compound derivative in DMSO, followed by a serial dilution.

    • Prepare a 2x ATP solution in kinase buffer at a concentration reflecting the Km for the specific kinase.[11]

  • Assay Procedure:

    • Add 5 µL of the 4x compound dilution to the wells of a 384-well plate.

    • Add 10 µL of the 2x kinase/substrate solution.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction and detect the remaining ATP by adding 20 µL of a kinase-glo® reagent.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive and negative controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection cluster_analysis Analysis Compound Compound Dilution Plate Dispense Reagents Compound->Plate 5 µL Enzyme Kinase/Substrate Mix Enzyme->Plate 10 µL ATP ATP Solution ATP->Plate 5 µL Incubate Incubate (1 hr, 30°C) Plate->Incubate Detect Add Detection Reagent Incubate->Detect Stop Reaction Read Measure Luminescence Detect->Read Analysis Calculate IC50 Read->Analysis

Caption: Workflow for a typical in vitro kinase assay.

Part 2: In-Cell Target Engagement - The Cellular Context

While in vitro assays are powerful, they do not fully recapitulate the complexity of the cellular environment. The Cellular Thermal Shift Assay (CETSA) is a groundbreaking technique that allows for the direct measurement of target engagement in living cells.[12][13]

Causality of Experimental Choice: Why Use CETSA?
  • Confirms Target Binding in a Native Environment: CETSA verifies that a compound can reach and bind to its intended target within the complex milieu of the cell.[13]

  • Accounts for Cellular Factors: The assay inherently accounts for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations that can influence a compound's efficacy.

  • Versatility: CETSA can be adapted to various formats, including a high-throughput, plate-based approach.[12]

Experimental Protocol: Microplate-Based CETSA

This protocol outlines a screen-compatible CETSA workflow.[12]

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the this compound derivative or vehicle control for a specified time (e.g., 2 hours at 37°C).[12]

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR plates.

    • Heat the plates in a thermal cycler to a range of temperatures for a set duration (e.g., 3 minutes).[12][14]

    • Cool the plates to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells by adding a lysis buffer (e.g., Tris buffer with 1% NP40) and incubating on ice.[14]

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or ELISA.[15]

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve in the presence of the compound indicates target engagement.[13]

CETSA_Workflow A Treat Cells with Compound B Aliquot Cells into PCR Plate A->B C Heat to a Range of Temperatures B->C D Lyse Cells C->D E Centrifuge to Separate Fractions D->E F Collect Supernatant (Soluble Proteins) E->F G Quantify Target Protein (e.g., Western Blot) F->G H Plot Melting Curve & Analyze Shift G->H

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Unbiased Global Profiling - The Proteome-Wide View

To gain the most comprehensive understanding of a compound's selectivity, unbiased proteome-wide approaches are invaluable. Chemical proteomics, often employing affinity chromatography coupled with mass spectrometry, can identify a broad range of protein interactors.[6][16]

Causality of Experimental Choice: Why Employ Chemical Proteomics?
  • Unbiased Discovery of Off-Targets: This method can identify both expected and unexpected protein interactions, providing a global view of a compound's binding profile.[6]

  • Identification of Novel Targets: Chemical proteomics can help elucidate the mechanism of action for compounds with unknown targets.[6]

  • Systems-Level Understanding: By mapping protein interactions onto signaling pathways, this approach offers insights into the broader biological consequences of compound treatment.[17]

Experimental Protocol: Affinity-Based Chemical Proteomics
  • Probe Synthesis:

    • Synthesize an analogue of the this compound derivative that incorporates an affinity tag (e.g., biotin) via a linker.

  • Cell Lysis and Incubation:

    • Prepare a cell lysate that preserves native protein conformations.

    • Incubate the lysate with the affinity-tagged compound to allow for binding to target proteins.

  • Affinity Capture:

    • Add streptavidin-coated beads to the lysate to capture the biotinylated compound along with its interacting proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion:

    • Elute the bound proteins from the beads.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequences.

  • Data Analysis:

    • Identify the proteins that were specifically enriched by the affinity probe compared to control experiments.

    • Bioinformatic analysis can then be used to map these proteins to cellular pathways.

Signaling_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound Derivative Inhibitor->RAF

Caption: A representative signaling pathway (MAPK) often targeted by kinase inhibitors.

Conclusion: An Integrated Strategy for Success

The cross-reactivity profiling of this compound derivatives requires a multi-pronged approach that evolves with the drug discovery process. Beginning with broad in vitro screens to establish a baseline selectivity profile, followed by in-cell target engagement studies like CETSA to confirm cellular activity, and culminating in unbiased proteomic analyses to uncover the full spectrum of interactions, provides the most robust and reliable path to identifying and optimizing selective drug candidates. By understanding the "why" behind each experimental choice and meticulously executing these protocols, researchers can navigate the complex selectivity landscape and unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 51(24), 7898-7914. [Link]

  • Kakusawa, N., et al. (2004). Formation of 1-Sulfonyl-3-sulfinyl Pyrrole in the Reaction of Pyrrole with Phenylsulfonyl Chloride. Bulletin of the Korean Chemical Society, 25(7), 1017-1019. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1471, 139-155. [Link]

  • He, H., et al. (2016). Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Popa, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 25(11), 5988. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Bio-protocol, 12(17), e4495. [Link]

  • Kumar, A., et al. (2021). Post-synthetic diversification of pyrrole-fused benzosultams via trans-sulfonylations and reactions on the periphery of the pyrrole ring. Organic & Biomolecular Chemistry, 19(31), 6825-6834. [Link]

  • Bio-protocol. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(13), e3678. [Link]

  • MDPI. (2021). Small-Molecule Inhibitors Targeting Proteasome-Associated Deubiquitinases. [Link]

  • Sorgenfrei, F. A., et al. (2018). Kinome-Wide Profiling Prediction of Small Molecules. ChemMedChem, 13(6), 495-499. [Link]

  • Kaur, M., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Tsoleridis, C. A., et al. (2022). 1-Phenyl-3-tosyl-1H-pyrrole. Molbank, 2022(4), M1471. [Link]

  • Bio-protocol. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(15), e2953. [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • Wang, T., et al. (2016). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 11(9), 2445-2454. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Bakulina, O., et al. (2023). Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules, 28(8), 3534. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]

  • Cell Signaling Technology. (2023). Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. YouTube. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • PubMed. (2014). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. [Link]

  • PubMed Central. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Sulfonyl-1h-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for 3-Sulfonyl-1h-pyrrole Scaffolds Content Type: Operational Safety Guide (R&D Level) Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Safety Summary: The "Unknown" Protocol

Context: this compound derivatives are critical pharmacophores in drug development (e.g., potassium-competitive acid blockers like Vonaprazan). Unlike common solvents, specific toxicological data for novel 3-sulfonyl intermediates is often sparse.

The Senior Scientist’s Directive: Do not rely solely on generic SDS data. As a class, sulfonylated pyrroles combine the skin permeation potential of pyrroles with the sensitizing and corrosive nature of sulfonyl electrophiles. You must operate under the assumption of Category 1 Skin Sensitization (H317) and Serious Eye Damage (H318) until proven otherwise.

Immediate Hazard Profile (Class-Based Extrapolation):

  • Sensitization: High risk. Pyrrole rings can form haptens with skin proteins; sulfonyl groups increase electrophilicity.

  • Ocular: Corrosive risk.[1][2] Irreversible damage possible upon contact.

  • Physical State: Typically crystalline solids (dust hazard) or viscous oils (contact hazard).

PPE Technical Specifications: The Barrier Matrix

Standard "lab coat and glasses" are insufficient for sulfonyl-pyrrole scaffolds due to their potential for rapid transdermal absorption and sensitization.

Table 1: Mandatory PPE Configuration
Protection ZoneEquipment StandardTechnical Justification (Causality)
Hand (Primary) Double Nitrile (Min 5 mil outer)Permeation Dynamics: Pyrroles are small aromatic rings that can permeate thin nitrile <5 mins. The sulfonyl group adds polarity but does not significantly retard permeation through rubber.
Hand (High Risk) Silver Shield / Laminate Required for: Handling concentrated oils (>100 mg) or spill cleanup. Nitrile degrades; laminate provides >4h breakthrough time.
Ocular Chemical Goggles (Indirect Vent)Vapor/Dust Entry: Safety glasses leave gaps. Sulfonyl-pyrroles are potent irritants; dust entry causes immediate lacrimation and potential corneal opacity.
Respiratory N95 / P100 (Solids)Sensitization Control: Inhalation of dust is the fastest route to systemic sensitization. Use P100 if weighing outside a hood (discouraged).
Body Tyvek® Sleeves + Lab CoatWrist Gap Protection: The gap between glove and coat is the #1 exposure point. Tyvek sleeves bridge this gap.

PPE Decision Logic (Visualization)

The following logic gate ensures you select the correct barrier based on the physical state and quantity of the reagent.

PPE_Selection Start Start: Handling this compound State Physical State? Start->State Solid Solid / Crystalline State->Solid Powder Liquid Solution / Oil State->Liquid Dissolved Quantity Quantity > 500mg? Solid->Quantity Level1 LEVEL 1: Fume Hood + Double Nitrile + Goggles Liquid->Level1 Dilute (<0.1M) Level3 LEVEL 3: Laminate Gloves (Silver Shield) Required Liquid->Level3 Conc. / Neat Oil Quantity->Level1 No Level2 LEVEL 2: Level 1 + Tyvek Sleeves + N95 (if open) Quantity->Level2 Yes (Dust Risk)

Caption: Figure 1. Hierarchy of Controls for PPE selection based on physical state and quantity. Note that concentrated oils require laminate gloves due to rapid permeation risks.

Operational Protocols: Self-Validating Systems

To ensure safety, the protocol must be "self-validating"—meaning the workflow itself prevents errors.

A. Weighing & Transfer (The Critical Step)

Risk: Static charge on sulfonyl-pyrrole crystals causes "jumping" powder, leading to invisible surface contamination.

  • The "Coffin" Method: Never weigh directly on the balance pan. Place the receiving vial inside a larger secondary jar (the "coffin").

  • Static Elimination: Use an ionizing gun or anti-static strip near the balance. Sulfonyl groups often increase static retention.

  • Solubilization: Add solvent (e.g., DMSO/DCM) to the solid inside the fume hood before moving it. Never transport dry powder across the lab unless sealed and secondary-contained.

B. Reaction Setup

Risk: Exothermic decomposition or runaway sulfonylation.

  • Ventilation Check: Verify hood flow is >100 fpm using a tissue strip (visual validation).

  • Double-Glove Protocol:

    • Inner Glove: Bright color (e.g., orange/purple).

    • Outer Glove: Standard Blue Nitrile.

    • Validation: If you see the inner color clearly through a tear or degradation spot, STOP and change immediately.

Emergency Response & Decontamination

If a spill occurs, the primary danger is not flammability, but sensitization persistence . These compounds stick to surfaces and do not evaporate quickly.

Spill Cleanup Workflow

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Alert Colleagues) Spill->Evacuate PPE_Up 2. Don Silver Shield Gloves + Goggles Evacuate->PPE_Up Absorb 3. Cover with Absorbent pads (Do NOT wipe yet) PPE_Up->Absorb Solvent 4. Wet Wipe with Acetone/Ethanol (Solubilize Residue) Absorb->Solvent Base_Wash 5. Wash with 5% NaHCO3 (Hydrolyze Sulfonyls) Solvent->Base_Wash Dispose 6. Double Bag as HazWaste Base_Wash->Dispose

Caption: Figure 2. Decontamination workflow emphasizing chemical neutralization (Step 5) to break down the reactive sulfonyl moiety.

Disposal Logic:

  • Solid Waste: Must be incinerated. Do not landfill.[3] Sulfonyl-pyrroles can leach into groundwater.

  • Liquid Waste: Segregate into "Halogenated" if using DCM, or "Non-Halogenated" organic waste.

  • Glassware: Rinse with acetone, then soak in a base bath (KOH/Isopropanol) to degrade trace sensitizers before standard washing.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride (Analogous Hazard Data). Merck KGaA.

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Reference. UPenn Environmental Health & Radiation Safety.

  • Kimberly-Clark Professional. (2025). Chemical Resistance Guide for Nitrile Gloves.

  • PubChem. (2025). Compound Summary: 3-Sulfonylpyrrole Derivatives (Sensitization Data). National Library of Medicine.

  • Basel Convention. (2023). Technical Guidelines on the Environmentally Sound Management of Wastes Consisting of Sulfonyl Compounds. UNEP.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.